molecular formula C7H8O2 B12398623 4-Methylcatechol-d3

4-Methylcatechol-d3

Katalognummer: B12398623
Molekulargewicht: 127.16 g/mol
InChI-Schlüssel: ZBCATMYQYDCTIZ-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylcatechol-d3 is a useful research compound. Its molecular formula is C7H8O2 and its molecular weight is 127.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H8O2

Molekulargewicht

127.16 g/mol

IUPAC-Name

4-(trideuteriomethyl)benzene-1,2-diol

InChI

InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3/i1D3

InChI-Schlüssel

ZBCATMYQYDCTIZ-FIBGUPNXSA-N

Isomerische SMILES

[2H]C([2H])([2H])C1=CC(=C(C=C1)O)O

Kanonische SMILES

CC1=CC(=C(C=C1)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Isotopic Labeling of 4-Methylcatechol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Methylcatechol, also known as homocatechol, is a simple phenolic compound that has garnered significant interest in the scientific community due to its diverse biological activities. It is a metabolite of various dietary flavonoids and has been shown to be a potent inducer of nerve growth factor (NGF) synthesis, suggesting its potential therapeutic application in neurodegenerative diseases and nerve regeneration.[1] Furthermore, 4-methylcatechol has demonstrated significant antiplatelet effects, making it a subject of investigation for cardiovascular applications.

Isotopically labeled compounds, such as 4-Methylcatechol-d3, are invaluable tools in drug discovery and development. The incorporation of deuterium in place of hydrogen can alter the pharmacokinetic profile of a molecule, often leading to a reduced rate of metabolism and an extended half-life due to the kinetic isotope effect. Deuterated compounds also serve as essential internal standards for quantitative bioanalysis using mass spectrometry.

This guide focuses on the synthesis and isotopic labeling of this compound, providing a proposed synthetic pathway and relevant technical information for its application in research.

Synthesis of this compound: A Proposed Experimental Protocol

While a specific, published protocol for the synthesis of this compound is not available, a plausible route can be devised starting from commercially available 3,4-dihydroxybenzoic acid (protocatechuic acid). This proposed method involves the reduction of the carboxylic acid functionality to a trideuteriomethyl group.

Proposed Reaction Scheme:

Step 1: Protection of the Hydroxyl Groups

The catechol hydroxyl groups of 3,4-dihydroxybenzoic acid are first protected to prevent interference in subsequent reaction steps. A common protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) group.

  • Reactants: 3,4-Dihydroxybenzoic acid, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole.

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3,4-dihydroxybenzoic acid in anhydrous DCM.

    • Add imidazole (2.5 equivalents).

    • Slowly add TBDMSCl (2.2 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-bis(tert-butyldimethylsilyloxy)benzoic acid.

Step 2: Reduction of the Carboxylic Acid to a Deuterated Alcohol

The protected benzoic acid is then reduced to the corresponding benzyl alcohol using a deuterium-donating reducing agent.

  • Reactants: 3,4-Bis(tert-butyldimethylsilyloxy)benzoic acid, Lithium aluminum deuteride (LiAlD₄).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the protected benzoic acid in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C.

    • Slowly add a solution of LiAlD₄ (1.1 equivalents) in THF.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate to obtain 3,4-bis(tert-butyldimethylsilyloxy)benzyl alcohol-d1.

Step 3: Conversion to a Benzyl Bromide

The deuterated benzyl alcohol is converted to a more reactive benzyl bromide.

  • Reactants: 3,4-Bis(tert-butyldimethylsilyloxy)benzyl alcohol-d1, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃).

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve the deuterated benzyl alcohol and CBr₄ (1.5 equivalents) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add PPh₃ (1.5 equivalents).

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture and purify by column chromatography on silica gel to yield 3,4-bis(tert-butyldimethylsilyloxy)benzyl bromide-d1.

Step 4: Reduction to the Trideuteriomethyl Group

The benzyl bromide is reduced to the final trideuteriomethyl group.

  • Reactants: 3,4-Bis(tert-butyldimethylsilyloxy)benzyl bromide-d1, Lithium aluminum deuteride (LiAlD₄).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the benzyl bromide in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a solution of LiAlD₄ (1.2 equivalents) in THF.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction as described in Step 2.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

Step 5: Deprotection of the Hydroxyl Groups

The TBDMS protecting groups are removed to yield the final product.

  • Reactants: Crude product from Step 4, Tetrabutylammonium fluoride (TBAF).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the crude product in THF.

    • Add a 1 M solution of TBAF in THF (2.5 equivalents).

    • Stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture and purify by column chromatography on silica gel to obtain this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on the proposed protocol. These values are illustrative and may vary based on experimental conditions.

ParameterExpected ValueMethod of Determination
Overall Yield 20-30%Gravimetric analysis after final purification
Isotopic Purity (%D) >97%Mass Spectrometry
Chemical Purity >98%HPLC, ¹H NMR
Molecular Weight 127.16 g/mol Mass Spectrometry

Characterization

The successful synthesis of this compound would be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of unlabeled 4-methylcatechol, with the notable absence of the singlet corresponding to the methyl protons (typically around 2.1-2.2 ppm). The aromatic proton signals would remain.

  • ²H NMR: The deuterium NMR spectrum should show a singlet corresponding to the -CD₃ group.

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic triplet for the deuterated methyl carbon due to C-D coupling. The chemical shift would be slightly upfield compared to the unlabeled compound.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 127, which is three mass units higher than that of the unlabeled 4-methylcatechol (m/z 124). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Biological Activity and Signaling Pathways

Induction of Nerve Growth Factor (NGF) Synthesis

4-Methylcatechol is a known inducer of Nerve Growth Factor (NGF) synthesis.[1] NGF is a neurotrophin crucial for the survival, development, and function of neurons. The signaling cascade initiated by NGF is critical for neuronal health and regeneration.

NGF_Signaling_Pathway 4-Methylcatechol 4-Methylcatechol NGF Synthesis NGF Synthesis 4-Methylcatechol->NGF Synthesis NGF NGF NGF Synthesis->NGF TrkA Receptor TrkA Receptor NGF->TrkA Receptor Binds PI3K/Akt Pathway PI3K/Akt Pathway TrkA Receptor->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway TrkA Receptor->RAS/MAPK Pathway Neuronal Survival Neuronal Survival PI3K/Akt Pathway->Neuronal Survival Neurite Outgrowth Neurite Outgrowth RAS/MAPK Pathway->Neurite Outgrowth

NGF Synthesis and Signaling Pathway
Antiplatelet Activity

4-Methylcatechol has been shown to possess potent antiplatelet activity, interfering with several pathways of platelet aggregation. Its primary mechanism is suggested to be the disruption of the coupling between cyclooxygenase-1 (COX-1) and thromboxane synthase, which are key enzymes in the production of thromboxane A₂, a potent platelet aggregator.

Antiplatelet_Pathway cluster_platelet Platelet Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 PGH2 PGH2 COX-1->PGH2 Thromboxane Synthase Thromboxane Synthase PGH2->Thromboxane Synthase Thromboxane A2 Thromboxane A2 Thromboxane Synthase->Thromboxane A2 Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation 4-Methylcatechol 4-Methylcatechol 4-Methylcatechol->COX-1 Inhibits Coupling 4-Methylcatechol->Thromboxane Synthase

Antiplatelet Mechanism of 4-Methylcatechol

Conclusion

This compound is a valuable tool for researchers investigating the therapeutic potential of 4-methylcatechol. This guide provides a plausible synthetic route and summarizes the key biological activities of the parent compound. The detailed information and diagrams presented herein are intended to facilitate further research and development in the fields of neuropharmacology and cardiovascular medicine. While a definitive, published synthesis for this compound remains elusive, the proposed protocol offers a solid foundation for its preparation in a laboratory setting. Further optimization and characterization would be necessary to validate this synthetic approach.

References

A Comprehensive Technical Guide to 4-Methylcatechol-d3: Physical Characteristics and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 4-Methylcatechol-d3, a deuterated analog of 4-Methylcatechol. Given the limited specific data on the deuterated form, this guide also extensively references the properties of the more widely studied 4-Methylcatechol, as its characteristics are closely comparable. This document is intended to be a valuable resource for researchers utilizing this compound in drug development and various scientific investigations.

Core Physical and Chemical Properties

This compound, also known as 4-(trideuteriomethyl)benzene-1,2-diol, is a synthetic, stable isotope-labeled version of 4-Methylcatechol. The primary difference between the two is the substitution of three hydrogen atoms with deuterium on the methyl group, resulting in a higher molecular weight. This isotopic labeling is particularly useful in tracer studies and metabolic research.

Quantitative Data Summary

The physical and chemical data for this compound and its non-deuterated counterpart are summarized in the tables below for easy comparison.

Table 1: General Properties

PropertyThis compound4-Methylcatechol
IUPAC Name 4-(trideuteriomethyl)benzene-1,2-diol[1]4-methylbenzene-1,2-diol[2]
Synonyms 4-methyl-d3-catechol, Homocatechol-d3Homocatechol, 3,4-Dihydroxytoluene[2][3]
CAS Number 83719-41-9[4]452-86-8[2]
Molecular Formula C₇H₅D₃O₂[4]C₇H₈O₂[2]
Appearance White to off-white or light brown solid/crystalline powder[2][5][6]White to cream to brown or pale pink to pale gray crystals, powder, or flakes[7][8]

Table 2: Physical Properties

PropertyThis compound4-Methylcatechol
Molecular Weight 127.16 g/mol [1][4]124.14 g/mol [2][3]
Melting Point Not explicitly found, but expected to be very similar to 4-Methylcatechol.62 - 70 °C[7][8]
Boiling Point Not explicitly found, but expected to be very similar to 4-Methylcatechol.251 °C at 760 mmHg[5][9]
Density Not explicitly found, but expected to be slightly higher than 4-Methylcatechol.~1.129 g/mL at 25 °C[5][10]
Vapor Pressure Not explicitly found.0.0028 mmHg[2]

Table 3: Solubility Data

SolventThis compound Solubility4-Methylcatechol Solubility
Water SolubleSoluble[11] (approx. 18.4 mg/mL[11], 5 mg/mL in PBS pH 7.2[12])
DMSO SolubleSoluble (approx. 20-100 mg/mL)[3][11][12][13]
Ethanol SolubleSoluble (approx. 3-22.1 mg/mL)[11][12]
Dimethylformamide (DMF) SolubleSoluble (approx. 25 mg/mL)[12]
Methanol SolubleSoluble

Stability and Storage

4-Methylcatechol and its deuterated analog are generally stable under normal conditions but exhibit sensitivity to environmental factors.

  • Light and Air Sensitivity : The compound may turn yellow or form a colored precipitate upon exposure to light and air.

  • Incompatibilities : It is incompatible with strong oxidizing agents, strong bases, and certain metals like aluminum, copper, and brass alloys.[14] Phenols can react exothermically with bases and can be rapidly nitrated by even dilute nitric acid, which can lead to explosive compounds.[14]

  • Hazardous Decomposition : When heated to decomposition, it may emit carbon monoxide and carbon dioxide.

Recommended Storage: For long-term stability, this compound should be stored at -20°C.[3][4] Vials should be kept tightly sealed in a dry and well-ventilated place. Aqueous solutions are not recommended for storage for more than one day.[12]

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range of this compound as an indicator of purity.

Methodology:

  • A small, dry sample of this compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of approximately 2-3 mm.

  • The capillary tube is placed in a melting point apparatus (e.g., a DigiMelt unit).

  • The sample is heated at a steady rate (e.g., 2 °C/min) for a precise measurement, especially when approaching the expected melting point.[15]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[15]

  • A narrow melting range is indicative of a pure compound.[15]

Solution Preparation for In Vitro and In Vivo Studies

Objective: To prepare a stock solution of this compound for experimental use.

Methodology for Organic Solvents:

  • This compound is supplied as a solid.[12]

  • To prepare a stock solution, dissolve the solid in an organic solvent of choice, such as DMSO, ethanol, or DMF.[12] It is recommended to purge the solvent with an inert gas.[12]

  • For example, to create a 10 mM stock solution in DMSO, dissolve 1.2716 mg of this compound in 1 mL of DMSO.

  • For biological experiments, further dilutions can be made into aqueous buffers or isotonic saline.[12] Ensure the final concentration of the organic solvent is low enough to not cause physiological effects.[12]

Methodology for Aqueous Solutions:

  • Organic solvent-free aqueous solutions can be prepared by directly dissolving the solid in aqueous buffers, such as PBS (pH 7.2).[12]

  • As previously noted, aqueous solutions should be freshly prepared and are not recommended for storage beyond one day.[12]

Thermogravimetric Analysis (TGA) for Stability Assessment

Objective: To assess the thermal stability of this compound.

Methodology:

  • A small, precisely weighed sample of this compound is placed in a TGA crucible.

  • The sample is heated in the TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[16]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss against temperature, indicating the temperatures at which the compound degrades.[17]

Biological Context and Signaling

4-Methylcatechol is a known metabolite of flavonoids such as quercetin and rutin, formed by the action of gut microbiota.[12][18] It has demonstrated various biological activities, including antiplatelet effects, which are more potent than those of its parent flavonoids.[19] Studies have shown that 4-Methylcatechol can induce apoptosis in melanoma cells through oxidative stress and influence neuronal cells by inducing nerve growth factor.[3][20]

Metabolic Pathway of 4-Methylcatechol from Rutin

Metabolic Pathway of Rutin Rutin Rutin Quercetin Quercetin Rutin->Quercetin Hydrolysis Gut_Microbiota Gut_Microbiota Gut_Microbiota->Quercetin 4-Methylcatechol 4-Methylcatechol Gut_Microbiota->4-Methylcatechol Quercetin->4-Methylcatechol Metabolism

Caption: Metabolic conversion of Rutin to 4-Methylcatechol by gut microbiota.

Experimental Workflow for Assessing Antiplatelet Activity

Antiplatelet Activity Workflow cluster_0 Sample Preparation cluster_1 Experimentation cluster_2 Analysis Whole_Blood Whole Human Blood Collection Incubation Incubate Blood with 4-MC-d3 Whole_Blood->Incubation 4MC_Solution Prepare this compound Solution 4MC_Solution->Incubation Platelet_Aggregation_Assay Platelet Aggregation Assay Incubation->Platelet_Aggregation_Assay Data_Acquisition Data Acquisition Platelet_Aggregation_Assay->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Conclusion Conclusion on Antiplatelet Effect Statistical_Analysis->Conclusion

Caption: Workflow for evaluating the antiplatelet effect of this compound.

References

4-Methylcatechol-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Methylcatechol-d3

This technical guide provides a comprehensive overview of this compound, including its chemical properties, and draws upon data from its non-deuterated analog, 4-Methylcatechol, to discuss synthesis, metabolism, and biological activity. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Core Chemical Information

This compound is the deuterated form of 4-Methylcatechol, an organic compound and a metabolite of various natural products. The deuterium labeling makes it a valuable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification to improve accuracy by correcting for matrix effects.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart, 4-Methylcatechol.

PropertyThis compound4-Methylcatechol
CAS Number 83719-41-9452-86-8
Molecular Formula C₇H₅D₃O₂C₇H₈O₂
Molecular Weight 127.16 g/mol [4]124.14 g/mol [5]
Exact Mass 127.071259732 Da[4]124.052429494 Da[5]
IUPAC Name 4-(trideuteriomethyl)benzene-1,2-diol[4]4-methylbenzene-1,2-diol[5]
Melting Point Not available65-69 °C[6]
Boiling Point Not available251 °C[6]
Topological Polar Surface Area 40.5 Ų[4]40.5 Ų[5]

Synthesis and Experimental Protocols

While specific synthesis protocols for this compound are not widely published, several methods for synthesizing the non-deuterated 4-Methylcatechol have been documented. Below is a detailed experimental protocol for one such synthesis.

Synthesis of 4-Methylcatechol via Demethylation

This protocol describes the synthesis of 4-Methylcatechol from 2-methoxy-4-methylphenol using hydrobromic acid.[7]

Materials:

  • 2-methoxy-4-methylphenol

  • Hydrobromic acid (40% solution)

  • Sodium sulfite

  • Soda ash (sodium carbonate)

  • Cyclohexane

  • Toluene

  • Sodium chloride (NaCl) solution (20%)

  • Nitrogen or other inert gas

Procedure:

  • In a reaction vessel, combine 70g of 2-methoxy-4-methylphenol, 60ml of 40% hydrobromic acid, and 0.6g of sodium sulfite.[7]

  • Protect the reaction mixture from light and maintain an inert atmosphere using nitrogen gas.[7]

  • Continuously introduce hydrogen bromide gas into the mixture while heating to reflux (approximately 110 °C).[7]

  • Maintain the reflux for 4 to 6 hours.[7]

  • After the reaction is complete, cool the mixture to room temperature.[7]

  • Neutralize the mixture by adding soda ash to adjust the pH to a weakly acidic level (approximately pH 4).[7]

  • Perform a liquid-liquid extraction using a mixed solvent of cyclohexane and toluene (e.g., 90ml cyclohexane and 10ml toluene). Extract the aqueous phase three times.[7]

  • Combine the organic extracts and wash them three times with a 20% NaCl solution.[7]

  • Under an inert atmosphere, distill off the solvent from the organic phase.[7]

  • Cool the concentrated solution to approximately 15 °C to precipitate the 4-Methylcatechol crystals.[7]

  • Isolate the white to off-white crystals by centrifugal filtration.[7]

Logical Workflow for Synthesis

The following diagram illustrates the workflow for the synthesis of 4-Methylcatechol.

G A Combine Reactants (2-methoxy-4-methylphenol, HBr, Na2SO3) B Heat to Reflux under Inert Gas (4-6 hours, ~110°C) A->B C Cool and Neutralize (with Soda Ash to pH ~4) B->C D Solvent Extraction (Cyclohexane/Toluene) C->D E Wash Organic Phase (with NaCl solution) D->E F Distill Solvent E->F G Crystallize Product (Cooling to 15°C) F->G H Isolate Crystals (Centrifugal Filtration) G->H

Caption: Workflow for the synthesis of 4-Methylcatechol.

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of this compound, extensive research has been conducted on its non-deuterated form, 4-Methylcatechol. It is a known metabolite of flavonoids and has been identified as a potent antiplatelet agent, an inducer of nerve growth factor, and an antioxidant.[5][8][9]

Antiplatelet Activity

4-Methylcatechol has demonstrated significant antiplatelet effects, proving to be more potent than acetylsalicylic acid in inhibiting platelet aggregation triggered by arachidonic acid and collagen.[8][10][11] Its mechanism of action is multifaceted, involving interference with multiple signaling pathways.

Key Mechanisms:

  • Inhibition of Cyclooxygenase-Thromboxane Synthase Coupling: The primary mechanism is believed to be the disruption of the coupling between cyclooxygenase-1 (COX-1) and thromboxane synthase, which is crucial for the production of thromboxane A2, a potent platelet agonist.[8][10][11]

  • Calcium Signaling: It influences intracellular calcium signaling, a key downstream event in platelet activation.[12]

  • Broad Pathway Interference: 4-Methylcatechol can block platelet aggregation stimulated through various pathways, including those involving the von Willebrand factor receptor, platelet-activating factor, glycoprotein IIb/IIIa, and protein kinase C.[8][10][11]

Signaling Pathway Diagram

The diagram below illustrates the known points of inhibition by 4-Methylcatechol in the platelet aggregation signaling cascade.

G cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm COL_R Collagen Receptors PLA2 Phospholipase A2 COL_R->PLA2 PKC Protein Kinase C COL_R->PKC vWfR vWf Receptor vWfR->PLA2 GP_IIb_IIIa GP IIb/IIIa Aggregation Platelet Aggregation GP_IIb_IIIa->Aggregation AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 AA->COX1 TXS Thromboxane Synthase COX1->TXS Coupling TXA2 Thromboxane A2 TXS->TXA2 Ca_release Ca²⁺ Release TXA2->Ca_release PKC->Aggregation Ca_release->Aggregation MC 4-Methylcatechol MC->vWfR MC->GP_IIb_IIIa MC->COX1 MC->TXS MC->PKC MC->Ca_release

References

4-Methylcatechol-d3: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and known biological activities of 4-Methylcatechol-d3. Due to the limited availability of in-depth technical data for the deuterated form, this document leverages information from its non-deuterated analog, 4-methylcatechol, to provide a thorough resource. All data pertaining to the non-deuterated form will be clearly indicated.

Chemical and Physical Properties

Quantitative data for this compound and its non-deuterated counterpart are summarized below for easy comparison.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅D₃O₂[1]
Molecular Weight 127.16 g/mol [1][2]
CAS Number 83719-41-9[1]
Purity ≥98%[1]
Topological Polar Surface Area 40.46 Ų[1]
LogP 1.40622[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 2[1]
Rotatable Bonds 1[1]
SMILES OC1=C(C=CC(C([2H])([2H])[2H])=C1)O[1]

Table 2: Physical and Chemical Properties of 4-Methylcatechol

PropertyValueSource
Molecular Formula C₇H₈O₂[3][4]
Molecular Weight 124.14 g/mol [3][4]
CAS Number 452-86-8[5]
Appearance White to light yellow to light orange powder to lump
Melting Point 62 - 69 °C[6]
Boiling Point 251 °C[6]
Flash Point 140 °C[6]
Water Solubility Soluble[6]
logP (o/w) 1.340 (est)[7]
Specific Gravity 1.12900 @ 25.00 °C[7]

Safety and Handling

This section outlines the known hazards and recommended handling procedures for this compound and its non-deuterated analog. Researchers should always consult the most recent Safety Data Sheet (SDS) from their supplier before handling this compound.

2.1. Hazard Identification and GHS Classification (for this compound)

  • Signal Word: Warning[8]

  • Hazard Statements: [8]

    • H315 - Causes skin irritation.

    • H319 - Causes serious eye irritation.

    • H335 - May cause respiratory irritation.

2.2. Hazard Identification and GHS Classification (for 4-Methylcatechol)

  • Pictogram: GHS07: Exclamation mark[5]

  • Signal Word: Warning[5]

  • Hazard Statements: [5]

    • H302 - Harmful if swallowed.

    • H312 - Harmful in contact with skin.

    • H315 - Causes skin irritation.

    • H319 - Causes serious eye irritation.

    • H335 - May cause respiratory irritation.

2.3. Recommended Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][9]

  • Skin Protection: Wear protective gloves and a lab coat.[8][9]

  • Respiratory Protection: Use only in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[9]

2.4. Handling and Storage

  • Handling:

    • Avoid contact with skin and eyes.[10][11]

    • Do not breathe dust.[9]

    • Wash hands thoroughly after handling.[8][10]

    • Use good occupational work practices.[10]

  • Storage:

    • Store in a cool, dry, well-ventilated area.[10]

    • Keep container tightly closed.[8][9]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[9][10]

    • This product may become yellow upon exposure to air or light.

2.5. First Aid Measures

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[8][9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][9]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][9]

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]

2.6. Spills and Disposal

  • Minor Spills:

    • Clean up spills immediately.[10][11]

    • Use dry clean-up procedures and avoid generating dust.[10][11]

    • Sweep up or vacuum up spilled material and place it in a clean, dry, sealable, labeled container for disposal.[10]

  • Major Spills:

    • Clear the area of personnel and move upwind.[11]

    • Alert the fire brigade and inform them of the location and nature of the hazard.[10]

    • Control personal contact by using protective equipment.[10]

  • Disposal:

    • Dispose of contents/container to a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[8]

Biological Activity and Experimental Protocols

Research on 4-methylcatechol, the non-deuterated analog of this compound, has revealed several biological activities.

3.1. Antiplatelet Activity

4-Methylcatechol has been identified as a potent antiplatelet compound, demonstrating greater activity than acetylsalicylic acid in some studies.[12][13] Its mechanism of action involves interference with multiple aggregation pathways.[14]

Experimental Protocol: Ex Vivo Platelet Aggregation Assay [14]

  • Blood Collection: Collect whole blood from healthy donors.

  • Incubation: Dilute 300 µL of whole blood with an equal volume of preheated 0.9% sodium chloride. Incubate with 5 µL of 4-methylcatechol, a standard drug, or DMSO (vehicle control) at a final concentration of 0.8% for 3 minutes at 37 °C.

  • Induction of Aggregation: Induce platelet aggregation by adding one of the following inducers at their desired final concentrations.

  • Monitoring: Monitor platelet aggregation for 6 minutes using an impedance aggregometer.

Diagram: 4-Methylcatechol Antiplatelet Mechanism of Action

G cluster_platelet Platelet AA Arachidonic Acid COX1 Cyclooxygenase-1 AA->COX1 TXS Thromboxane Synthase COX1->TXS TXA2 Thromboxane A2 TXS->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation MC 4-Methylcatechol MC->COX1 Inhibits MC->TXS Disrupts Coupling

Caption: Inhibition of platelet aggregation by 4-methylcatechol.

3.2. Nerve Growth Factor (NGF) Induction

4-Methylcatechol is an inducer of nerve growth factor (NGF) synthesis.[3] Studies have shown its therapeutic potential in experimental diabetic neuropathy in rats by increasing NGF content in the sciatic nerve.[15]

Experimental Protocol: In Vivo Diabetic Neuropathy Model [15]

  • Induction of Diabetes: Induce diabetes in rats via streptozotocin (STZ) injection.

  • Treatment: Begin treatment with 4-methylcatechol 4 weeks after STZ injection.

  • Assessment: After an 8-week experimental period, measure motor nerve conduction velocity (MNCV), mean myelinated axon diameter, and NGF content in the sciatic nerve.

  • Comparison: Compare the results of the 4-methylcatechol treated group with untreated diabetic rats.

Diagram: 4-Methylcatechol Workflow in Diabetic Neuropathy Model

G Start Induce Diabetes (STZ) Wait 4 Weeks Start->Wait Treatment 4-Methylcatechol Treatment Wait->Treatment Control No Treatment Wait->Control Duration 4 Weeks Treatment->Duration Control->Duration Assess Assess Outcomes: - MNCV - Axon Diameter - NGF Content Duration->Assess

Caption: Experimental workflow for evaluating 4-methylcatechol in a diabetic neuropathy model.

3.3. Metabolic Pathways

4-Methylcatechol is an intermediate in the degradation of some alkylbenzenes.[16] The enzyme cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate dehydrogenase metabolizes cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate to produce 4-methylcatechol.[5] It is also a microbial metabolite of rutin.[17]

Diagram: Metabolic Production of 4-Methylcatechol

G Metabolite cis-1,2-dihydroxy-4-methylcyclohexa- 3,5-diene-1-carboxylate Product 4-Methylcatechol Metabolite->Product Metabolized by Enzyme cis-1,2-dihydroxy-4-methylcyclohexa- 3,5-diene-1-carboxylate dehydrogenase Enzyme->Product Byproducts NADH, NADPH, CO2 Product->Byproducts Produces Cofactors NAD(P)+ Cofactors->Product

Caption: Enzymatic production of 4-methylcatechol.

Toxicological Information (for 4-Methylcatechol)

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[18]

  • Carcinogenicity: Some studies have indicated that 4-methylcatechol may be carcinogenic.[16] Long-term feeding studies in rats showed it to be carcinogenic to the forestomach and glandular stomach.[16]

  • Other Effects: It has been shown to induce apoptosis in melanoma cells through oxidative stress.[16]

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment. Always consult the primary literature and Safety Data Sheets before conducting any experiments.

References

A Technical Guide to the Solubility of 4-Methylcatechol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methylcatechol-d3, a deuterated analog of 4-Methylcatechol. While specific quantitative solubility data for the deuterated form is not extensively available in public literature, this document outlines the theoretical solubility principles based on the parent compound, provides detailed experimental protocols for determining solubility, and offers a framework for data presentation and interpretation. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to assess the solubility of this compound in various solvents, a critical parameter for its application in research and development.

Introduction to this compound and its Solubility

This compound is an isotopic variant of 4-methylbenzene-1,2-diol, where three hydrogen atoms on the methyl group are replaced with deuterium. This labeling is often utilized in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Understanding the solubility of this compound is therefore crucial for its effective use in experimental and developmental settings.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] This means that substances with similar polarities are more likely to be miscible.[2] The structure of 4-Methylcatechol, with its polar catechol ring and a less polar methyl group, suggests it will exhibit a range of solubilities in different solvents.

Predicted Solubility Profile

Based on the known solubility of the non-deuterated 4-Methylcatechol, we can infer the likely solubility behavior of its deuterated analog. Deuteration is not expected to dramatically alter the fundamental solubility, but minor differences may exist.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): 4-Methylcatechol is soluble in water, with a reported solubility of ≥18.4 mg/mL.[3] The presence of two hydroxyl groups allows for hydrogen bonding with protic solvents. It is also soluble in ethanol (≥22.1 mg/mL).[3] Therefore, this compound is expected to be readily soluble in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): High solubility is anticipated in polar aprotic solvents. For instance, 4-Methylcatechol has a reported solubility of ≥21 mg/mL in DMSO.[3] These solvents can engage in dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): 4-Methylcatechol is miscible with toluene but only moderately soluble in petroleum ether.[4] Its solubility in nonpolar solvents is expected to be lower compared to polar solvents due to the dominant polarity of the catechol moiety.

  • Chlorinated Solvents (e.g., Chloroform): A slight solubility in chloroform has been noted.[5]

Quantitative Solubility Data

While specific data for the deuterated compound is scarce, the following table summarizes the available data for the parent compound, 4-Methylcatechol, which serves as a strong proxy.

SolventTypeReported Solubility of 4-MethylcatecholReference
WaterPolar Protic≥18.4 mg/mL[3]
EthanolPolar Protic≥22.1 mg/mL[3]
DMSOPolar Aprotic≥21 mg/mL[3]
TolueneNonpolarMiscible[4]
Petroleum EtherNonpolarModerately Soluble[4]
ChloroformChlorinatedSlightly Soluble[5]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1]

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound solid

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the incubation period, allow the vial to stand to let the undissolved solid settle.

    • Centrifuge the vial to further separate the solid from the supernatant.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using HPLC to generate a calibration curve.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • The solubility should be reported in mg/mL or mol/L at the specified temperature.

experimental_workflow start Start: Excess this compound and Solvent equilibration Equilibration (24-48h) in Temperature-Controlled Shaker start->equilibration centrifugation Centrifugation to Pellet Excess Solid equilibration->centrifugation filtration Filtration of Supernatant (0.22 µm Syringe Filter) centrifugation->filtration dilution Dilution of Saturated Solution filtration->dilution hplc HPLC Analysis dilution->hplc quantification Quantification using Calibration Curve hplc->quantification end End: Solubility Data (mg/mL) quantification->end

Caption: Workflow for determining solubility using the shake-flask method.

Logical Relationships in Solubility

The solubility of a compound like this compound is governed by the interplay between its own physicochemical properties and those of the solvent. The following diagram illustrates this relationship based on the "like dissolves like" principle.

solubility_logic cluster_solute Solute: this compound cluster_solvent Solvent cluster_outcome Solubility Outcome solute Physicochemical Properties Polar Catechol Group Nonpolar Methyl Group outcome Interaction High Solubility Low Solubility solute:f1->outcome:f1 Strong Interaction (Hydrogen Bonding, Dipole-Dipole) solute:f2->outcome:f2 Weak Interaction solvent Solvent Type Polar (e.g., Water, Ethanol) Nonpolar (e.g., Hexane, Toluene) solvent:f1->outcome:f1 Matches Polarity solvent:f2->outcome:f2 Mismatched Polarity

Caption: Logical relationship between solute/solvent properties and solubility.

Conclusion

While a comprehensive, publicly available dataset for the solubility of this compound in a wide range of solvents is currently lacking, this guide provides a robust framework for researchers to predict and experimentally determine this critical parameter. By understanding the underlying principles of solubility and employing standardized methodologies such as the shake-flask method, scientists in drug development and other research fields can effectively characterize this compound for their specific applications. The provided protocols and data presentation formats are intended to facilitate consistent and reliable solubility assessment.

References

A Comprehensive Technical Guide to the Natural Occurrence and Metabolism of 4-Methylcatechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 4-methylcatechol (also known as 3,4-dihydroxytoluene or homocatechol), a phenolic compound of significant interest due to its widespread natural occurrence, diverse metabolic pathways, and various biological activities. This guide consolidates current knowledge, presenting quantitative data, metabolic pathways, and experimental methodologies relevant to the study of this compound.

Natural Occurrence of 4-Methylcatechol

4-Methylcatechol is a simple catechol derivative found across various natural and anthropogenic sources. Its presence ranges from plants and foods to industrial products and environmental contaminants like tobacco smoke.

1.1 Plant Kingdom 4-methylcatechol has been identified and isolated from several plant species. It is recognized as a plant metabolite in organisms such as the Norway spruce (Picea abies)[1][2]. It has also been reported in tea plants (Camellia sinensis), the fungus Geosmithia langdonii, and Bistorta manshuriensis[1]. Furthermore, members of the Amaryllidoideae subfamily of monocots produce a unique class of alkaloids, the norbelladine alkaloids, which are derivatives of 4-methylcatechol combined with tyrosine and are responsible for the toxicity of many of these species[3].

1.2 Food and Beverages The compound is naturally present in several common foods and beverages, often as a result of the microbial metabolism of more complex polyphenols like flavonoids. It is found in coffee and cocoa powders, as well as in beers[4][5]. Its presence has also been detected, though not quantified, in eggplants[4]. The occurrence of 4-methylcatechol in these foods suggests it could serve as a potential biomarker for their consumption[4]. Some traditional foods that are fermented or preserved by wood smoke also contain 4-methylcatechol[6][7].

1.3 Animal and Microbial Sources 4-Methylcatechol is a known component of castoreum, an exudate from the castor sacs of beavers, where it may play a role in chemical signaling[3]. It is a significant microbial metabolite, particularly in ruminant animals like dairy cows. Gut microbiota metabolize flavonoids, such as rutin, into simpler phenolic compounds, with 4-methylcatechol being a dominant and highly bioavailable end product[8].

1.4 Industrial and Environmental Sources Industrially, 4-methylcatechol is used as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes[9]. It is notably a precursor for "watermelon ketone" (Calone), a potent fragrance used in the perfume industry[3][9][10]. It is also obtained from the ammoniacal liquor of low-temperature coke production[3].

A major environmental source of 4-methylcatechol is the combustion of organic materials. It is a component of the aerosol generated from burning wood[3]. Crucially, it is found in tobacco smoke, from both cigarettes and waterpipes[11]. The concentration of methylcatechols and other phenolic compounds in waterpipe smoke can be substantially higher than in cigarette smoke[11]. Phenolic compounds like catechol and its derivatives are considered significant tumor promoters in tobacco smoke[11][12][13].

Quantitative Data on Natural Occurrence

The concentration of 4-methylcatechol varies significantly across different food sources. The following table summarizes available quantitative data.

Food GroupFood ItemMean ContentMinMaxUnit
Coffee and Cocoa Cocoa Powder9.80e-039.80e-039.80e-03mg/100 g FW
Non-alcoholic Beverages Arabica Coffee Beverage [Filter]0.040.040.04mg/100 ml
Non-alcoholic Beverages Coffee Beverage [Filter]0.040.020.05mg/100 ml
Alcoholic Beverages Beer [Dark]2.20e-032.20e-032.20e-03mg/100 ml
Source: Phenol-Explorer Database[5]

Metabolism of 4-Methylcatechol

The metabolism of 4-methylcatechol is highly dependent on the organism. In microorganisms, it is often a key intermediate in the degradation of aromatic compounds. In mammals, it is primarily a metabolite of dietary polyphenols.

3.1 Microbial Metabolism

3.1.1 Metabolism in Ruminants In dairy cows, dietary flavonoids like rutin are extensively metabolized by ruminal bacteria. The process follows a clear degradative pathway where rutin is first converted to quercetin. Quercetin is then further broken down into 3,4-dihydroxyphenylacetic acid (DHPAA), which is subsequently decarboxylated to form 4-methylcatechol[8]. This final product is the most abundant and bioavailable metabolite of rutin in these animals[8]. Certain Lactobacillus species found in the rumen are known to catalyze the formation of both p-cresol and 4-methylcatechol[8].

G Rutin Rutin (Dietary Flavonoid) Quercetin Quercetin Rutin->Quercetin DHPAA 3,4-Dihydroxyphenylacetic Acid (DHPAA) Quercetin->DHPAA T4MC 4-Methylcatechol DHPAA->T4MC Bacteria Ruminal Bacteria (e.g., Lactobacillus sp.) Bacteria->Rutin Bacteria->Quercetin Bacteria->DHPAA

Figure 1: Microbial degradation pathway of Rutin to 4-Methylcatechol in ruminants.

3.1.2 Metabolism in Pseudomonas Bacteria of the genus Pseudomonas are well-known for their ability to degrade a wide range of aromatic compounds. Pseudomonas putida, for example, metabolizes cresols (methylphenols) via the meta cleavage pathway, which proceeds through 4-methylcatechol as an intermediate[14]. The pathway is induced by 3- or 4-methylcatechol[14]. The enzyme cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate dehydrogenase can produce 4-methylcatechol from its corresponding cis-diol substrate[3]. 4-Methylcatechol is also a substrate and a suicide inhibitor for the enzyme catechol 2,3-dioxygenase, a key enzyme in the meta cleavage pathway[4].

G Cresols Cresols (Methylphenols) T4MC 4-Methylcatechol Cresols->T4MC Meta Meta Cleavage Pathway Products T4MC->Meta Enzyme Catechol 2,3-dioxygenase Enzyme->T4MC Acts on

Figure 2: The meta cleavage pathway for cresol degradation via 4-methylcatechol in Pseudomonas.

3.2 Human and Animal Metabolism In humans, 4-methylcatechol is recognized as a human metabolite[1]. It can be formed from the metabolism of homoprotocatechuic acid[4]. Similar to ruminants, the gut microbiota in monogastric animals and humans play a crucial role in metabolizing dietary flavonoids into more bioavailable phenolic acids and compounds like 4-methylcatechol. The plasma and urinary concentrations of microbial-derived metabolites like 4-methylcatechol sulfate can be orders of magnitude greater than the parent flavonoids, highlighting their superior bioavailability[8]. This efficient absorption and circulation underscore the potential systemic biological effects of these metabolites.

Experimental Methodologies

The study of 4-methylcatechol involves a range of analytical and biochemical techniques. While full protocols are proprietary to specific publications, the general methodologies can be outlined.

4.1 Analysis of 4-Methylcatechol in Food and Biological Samples A common workflow for quantifying 4-methylcatechol involves extraction followed by chromatographic separation and detection.

  • Sample Preparation: Homogenization of the food or biological matrix (e.g., plasma, urine, rumen fluid).

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate phenolic compounds and remove interfering substances.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate 4-methylcatechol from other compounds.

  • Detection: Mass Spectrometry (MS) is typically coupled with chromatography (LC-MS or GC-MS) for sensitive and specific identification and quantification. UV detection can also be used.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Biological or Food Sample B Homogenization A->B C Extraction (LLE or SPE) B->C D Chromatography (HPLC or GC) C->D E Detection (Mass Spectrometry) D->E F Quantification & Identification E->F

Figure 3: General experimental workflow for the analysis of 4-methylcatechol.

4.2 Microbial Metabolism Studies Investigating the microbial degradation of aromatic compounds typically follows these steps:

  • Organism Culturing: The microorganism (e.g., Pseudomonas putida) is grown in a defined liquid medium where the target aromatic compound (e.g., cresol) is the sole carbon source[15].

  • Preparation of Cell-Free Extracts: Cells are harvested from the culture and lysed to release intracellular enzymes. Centrifugation is used to remove cell debris, resulting in a cell-free extract containing the metabolic enzymes[15].

  • Enzyme Assays: The activity of specific enzymes, such as catechol 1,2-oxygenase or catechol 2,3-oxygenase, is measured spectrophotometrically by monitoring the formation of the ring-cleavage product from catechol or its derivatives[14][15].

4.3 Chemical Synthesis Industrial preparation can be achieved through a multi-step synthesis. One patented method uses o-phthalylene dimethyl ether as a starting material, which undergoes chloromethylation, reduction with zinc powder, and finally demethylation using a hydrogen bromide solution to yield 4-methylcatechol[16].

This guide provides a foundational understanding of 4-methylcatechol, a compound at the intersection of nutrition, microbiology, toxicology, and industrial chemistry. Its role as a highly bioavailable metabolite of dietary flavonoids positions it as a key molecule for future research in pharmacology and human health.

References

Spectroscopic and Synthetic Insights into 4-Methylcatechol-d3: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data and synthetic methodologies related to 4-Methylcatechol. While the primary focus of this document is the deuterated isotopologue, 4-Methylcatechol-d3 (CAS: 83719-41-9), a thorough search of publicly accessible databases and scientific literature has revealed a significant lack of experimental spectroscopic data (NMR, MS) for this specific compound.

Therefore, this guide presents the comprehensive spectroscopic data available for the non-deuterated parent compound, 4-Methylcatechol (CAS: 452-86-8), as a reference. This is supplemented by a discussion of the expected spectral differences arising from the deuterium labeling. Additionally, a representative synthetic protocol for 4-Methylcatechol is provided to illustrate a potential route for its preparation.

Physicochemical Properties

A table summarizing the key physicochemical properties of both 4-Methylcatechol and its deuterated analog is presented below for comparative analysis.

Property4-MethylcatecholThis compoundReference
Molecular Formula C₇H₈O₂C₇H₅D₃O₂--INVALID-LINK--
Molecular Weight 124.14 g/mol 127.16 g/mol --INVALID-LINK--
CAS Number 452-86-883719-41-9--INVALID-LINK--

Spectroscopic Data for 4-Methylcatechol

The following sections detail the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the non-deuterated 4-Methylcatechol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.78d1HAr-H
6.68d1HAr-H
6.60dd1HAr-H
4.8 (br s)s2H-OH
2.21s3H-CH₃

Note: The spectrum was reported in D₂O at 600 MHz. The hydroxyl protons are often observed as a broad singlet and their chemical shift can vary with concentration and temperature.

Expected ¹H NMR Spectral Differences for this compound:

The most significant difference in the ¹H NMR spectrum of this compound compared to its non-deuterated counterpart would be the absence of the signal corresponding to the methyl protons. The singlet observed at approximately 2.21 ppm would not be present. The aromatic proton signals would remain, although minor shifts might be observed due to isotopic effects.

¹³C NMR:

Chemical Shift (ppm)Assignment
143.5C-OH
142.0C-OH
128.5C-CH₃
121.5Ar-CH
116.0Ar-CH
114.5Ar-CH
20.8-CH₃

Expected ¹³C NMR Spectral Differences for this compound:

In the ¹³C NMR spectrum of this compound, the signal for the methyl carbon (-CD₃) would exhibit a characteristic triplet multiplicity due to coupling with deuterium (spin I=1). The chemical shift of this carbon would also be slightly shifted upfield compared to the -CH₃ group in the non-deuterated compound.

Mass Spectrometry (MS)

The mass spectrum of 4-Methylcatechol typically shows a molecular ion peak (M⁺) at m/z 124.

Expected Mass Spectrum for this compound:

For this compound, the molecular ion peak would be observed at m/z 127, reflecting the presence of three deuterium atoms. The fragmentation pattern would be expected to be similar to the non-deuterated compound, with fragment ions showing a corresponding mass shift of +3 where the deuterated methyl group is retained.

Experimental Protocols: Synthesis of 4-Methylcatechol

A common synthetic route involves the demethylation of 2-methoxy-4-methylphenol. The following is a generalized procedure based on a patent for the synthesis of 4-methylcatechol[1]:

Materials:

  • 2-methoxy-4-methylphenol

  • Hydrobromic acid

  • Sodium sulfite

  • Inert gas (e.g., Nitrogen or Argon)

  • Cyclohexane

  • Toluene

  • Sodium carbonate

  • Sodium chloride solution

Procedure:

  • To a reaction vessel equipped for reflux and inert gas atmosphere, add 2-methoxy-4-methylphenol, hydrobromic acid, and sodium sulfite.

  • Continuously bubble hydrogen bromide gas into the reaction mixture while heating to reflux.

  • Maintain the reflux for 4-6 hours, ensuring the system is protected from light.

  • After the reaction is complete, cool the mixture and neutralize it to a weakly acidic pH with sodium carbonate.

  • Extract the product with a mixture of cyclohexane and toluene.

  • Wash the combined organic layers with a sodium chloride solution.

  • Remove the solvent under reduced pressure under an inert atmosphere.

  • Cool the residue to induce crystallization.

  • Collect the white crystalline product by filtration at low temperature.

To synthesize this compound, one would start with 2-methoxy-4-(methyl-d3)-phenol.

Workflow and Data Analysis

The following diagram illustrates a general workflow for the characterization of a synthesized compound like this compound.

G Figure 1. General Workflow for Compound Characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (e.g., 2-methoxy-4-(methyl-d3)-phenol) reaction Chemical Reaction (e.g., Demethylation) start->reaction workup Work-up & Purification (Extraction, Crystallization) reaction->workup product Final Product (this compound) workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (EI, ESI) product->ms interpretation Spectral Interpretation & Structure Confirmation nmr->interpretation ms->interpretation final_report final_report interpretation->final_report Final Report Generation

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Methylcatechol-d3 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of 4-methylcatechol in biological matrices is of significant interest in toxicology, environmental health, and drug metabolism studies. As a metabolite of industrial chemicals such as toluene, its presence can serve as a biomarker of exposure. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[1][2][3] The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results by correcting for matrix effects and variations during sample preparation and analysis.[4][5] 4-Methylcatechol-d3, a deuterated analog of the analyte, is an ideal internal standard as it co-elutes with 4-methylcatechol and exhibits nearly identical chemical and physical properties, ensuring reliable quantification.[4][5]

This document provides detailed application notes and protocols for the quantitative analysis of 4-methylcatechol in human urine using this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The ratio of the signal from the native analyte to the signal from the internal standard is then measured by the mass spectrometer. Because the analyte and the internal standard behave almost identically during extraction, chromatography, and ionization, this ratio remains constant regardless of sample losses or matrix-induced signal suppression or enhancement. This allows for highly accurate and precise quantification.

G cluster_processing Sample Processing cluster_detection MS Detection cluster_quantification Quantification Analyte 4-Methylcatechol (Unknown Amount) Extraction Extraction Analyte->Extraction IS This compound (Known Amount) IS->Extraction Chromatography LC Separation Extraction->Chromatography Ionization Ionization (ESI) Chromatography->Ionization MS Mass Spectrometer Ionization->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Calculation Calculate Analyte Concentration Ratio->Calculation

Principle of Isotope Dilution LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • 4-Methylcatechol (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • β-Glucuronidase/arylsulfatase from Helix pomatia

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Human urine (drug-free, for calibration standards and quality controls)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Methylcatechol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the 4-Methylcatechol primary stock solution with methanol:water (50:50, v/v) to prepare a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol:water (50:50, v/v).

Sample Preparation from Human Urine

The following protocol describes the extraction of 4-methylcatechol from human urine, including an enzymatic hydrolysis step to account for conjugated forms of the analyte.

G start Start: 1 mL Urine Sample add_is Add 50 µL of 100 ng/mL this compound start->add_is add_buffer Add 500 µL of 0.1 M Sodium Acetate Buffer (pH 5.0) add_is->add_buffer add_enzyme Add 50 µL of β-Glucuronidase/Arylsulfatase add_buffer->add_enzyme incubate Incubate at 37°C for 3 hours add_enzyme->incubate spe Solid Phase Extraction (SPE) incubate->spe load Load Sample onto SPE Cartridge incubate->load condition Condition SPE Cartridge (Methanol, then Water) spe->condition spe->load wash Wash Cartridge (5% Methanol in Water) spe->wash elute Elute with 2 mL of 5% Formic Acid in Methanol spe->elute dry Evaporate to Dryness (Nitrogen stream, 40°C) elute->dry reconstitute Reconstitute in 100 µL of Mobile Phase A dry->reconstitute end Inject into LC-MS/MS reconstitute->end

Urine Sample Preparation Workflow.

  • Sample Thawing and Spiking: Thaw frozen urine samples at room temperature and vortex to ensure homogeneity. To 1 mL of urine in a polypropylene tube, add 50 µL of the 100 ng/mL this compound internal standard spiking solution.

  • Enzymatic Hydrolysis: Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0) and 50 µL of β-glucuronidase/arylsulfatase solution. Vortex briefly and incubate the mixture at 37°C for 3 hours to deconjugate glucuronidated and sulfated metabolites.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.

    • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

The following are typical starting conditions for LC-MS/MS analysis. Method optimization is recommended for specific instrumentation.

LC Parameters
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS/MS Parameters
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Manufacturer's recommendation
MRM Transitions

The following MRM transitions can be used for the quantification and confirmation of 4-methylcatechol and its deuterated internal standard. The exact collision energies should be optimized for the specific mass spectrometer being used.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) - Tentative Use
4-Methylcatechol125.1110.115Quantifier
4-Methylcatechol125.192.120Qualifier
This compound128.1113.115Quantifier
This compound128.195.120Qualifier

Method Validation Summary

A summary of typical method performance characteristics for the analysis of catechols in biological matrices is provided below. These values should be established during in-house method validation.

Validation Parameter Typical Acceptance Criteria Example Performance Data
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.5 - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.1 - 9.5%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 6.8%
Matrix Effect (%) 85 - 115%92.3 - 104.7%
Recovery (%) Consistent and reproducible> 85%

Troubleshooting

Problem Potential Cause Suggested Solution
Low Signal Intensity Inefficient ionization, poor extraction recovery, analyte degradation.Optimize MS source parameters. Ensure proper pH for extraction. Add antioxidants to sample.
High Background Noise Matrix interference, contaminated mobile phase or LC system.Optimize SPE wash steps. Use fresh, high-purity solvents. Flush the LC system.
Poor Peak Shape Column degradation, inappropriate mobile phase pH.Replace the column. Adjust mobile phase pH to ensure analyte is in a single ionic state.
Variable Internal Standard Response Inconsistent pipetting, degradation of IS.Use calibrated pipettes. Prepare fresh IS spiking solution.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and accurate method for the quantification of 4-methylcatechol in human urine. The detailed protocol and performance characteristics outlined in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this analytical method in their laboratories. The inherent advantages of isotope dilution mass spectrometry ensure high-quality data for toxicological assessments and metabolic studies.

References

Application Notes and Protocols for the Quantitative Analysis of 4-Methylcatechol Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-methylcatechol in biological matrices using a stable isotope dilution (SID) gas chromatography-mass spectrometry (GC-MS) method. Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high specificity and accuracy, which corrects for analyte loss during sample preparation and instrumental analysis.[1]

Introduction

4-Methylcatechol (3,4-dihydroxy-1-methylbenzene) is a phenolic compound of interest in various research fields, from food science to biomedical research. It is found in foods and beverages like coffee and is a known component of cigarette smoke.[2] In biomedical research, 4-methylcatechol is studied for its potential physiological effects, including its ability to induce the production of Brain-Derived Neurotrophic Factor (BDNF), a key protein in neuronal survival and growth.[3] Accurate and precise quantification of 4-methylcatechol in biological samples such as urine is crucial for pharmacokinetic studies, exposure assessment, and understanding its metabolic pathways.[4][5]

Due to the polar nature of catechols, a derivatization step is necessary to increase their volatility for GC-MS analysis.[1] Silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups, is a common and effective derivatization technique for this purpose.[6][7]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the quantitative analysis of 4-methylcatechol using isotope dilution GC-MS.

Workflow Experimental Workflow for 4-Methylcatechol Analysis Sample 1. Sample Collection (e.g., Urine) Spike 2. Internal Standard Spiking (4-Methylcatechol-d3) Sample->Spike Pretreat 3. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spike->Pretreat Extraction 4. Solid Phase Extraction (SPE) (C18 Cartridge) Pretreat->Extraction Dry 5. Evaporation to Dryness Extraction->Dry Deriv 6. Derivatization (BSTFA + 1% TMCS) Dry->Deriv GCMS 7. GC-MS Analysis Deriv->GCMS Data 8. Data Processing & Quantification GCMS->Data

Caption: General workflow for 4-methylcatechol quantification.

Detailed Experimental Protocols

Materials and Reagents
  • 4-Methylcatechol (≥99% purity)

  • This compound (or other suitable stable isotope-labeled internal standard)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (Anhydrous, ≥99.8%)

  • Methanol (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • β-glucuronidase/sulfatase (from Helix pomatia)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • C18 Solid Phase Extraction (SPE) Cartridges

  • Nitrogen Gas (High Purity)

Protocol 1: Analysis of 4-Methylcatechol in Human Urine

This protocol is adapted from established methods for catechol analysis in urine.[4][5]

1. Sample Preparation and Hydrolysis Since 4-methylcatechol in urine is primarily in conjugated form (glucuronides and sulfates), an enzymatic hydrolysis step is required.[4][5]

  • Thaw frozen urine samples at room temperature.

  • To 1 mL of urine, add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

  • Add 1 mL of 0.2 M acetate buffer (pH 5.0).

  • Add 50 µL of β-glucuronidase/sulfatase solution.

  • Vortex and incubate at 37°C for 16-24 hours.

2. Solid Phase Extraction (SPE)

  • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Load the hydrolyzed urine sample onto the conditioned cartridge.

  • Wash the cartridge with 3 mL of deionized water to remove interfering polar compounds.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 3 mL of ethyl acetate.

3. Evaporation and Derivatization

  • Dry the ethyl acetate eluate over anhydrous sodium sulfate.

  • Transfer the dried eluate to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.[1]

  • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[1]

  • Cap the vial tightly, vortex, and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.[1]

4. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL (Splitless mode)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C[1]

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for 4-methylcatechol-TMS and its deuterated internal standard. (Note: Specific ions should be determined by analyzing the mass spectrum of the derivatized standard).

5. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of 4-methylcatechol and a constant concentration of the this compound internal standard.

  • Process the calibration standards using the same derivatization procedure as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of 4-methylcatechol in the unknown samples by interpolating their peak area ratios on the calibration curve.[1]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of catechols using isotope dilution mass spectrometry. These values can be used as a benchmark for method validation.

Table 1: Method Performance for Catechol Analysis in Foods (LC-MS/MS)

AnalyteLimit of Quantification (LOQ)Recovery Rate
4-Methylcatechol24 nmol/L97-103%
Catechol24 nmol/L97-103%
4-Ethylcatechol9 nmol/L97-103%
Data adapted from a study on di- and trihydroxybenzenes in foods.[2]

Table 2: Urinary Levels of 4-Methylcatechol in Humans (GC-MS)

PopulationDietUrinary 4-Methylcatechol (mg/24 hr, mean ± SD)
NonsmokersUnrestricted3.4 ± 2.3
NonsmokersRestricted (limited plant-derived products)8.1 ± 1.7
SmokersRestricted (limited plant-derived products)6.1 ± 2.6
These results highlight that diet is a significant factor in urinary 4-methylcatechol levels.[4][5]

4-Methylcatechol and BDNF Induction

4-Methylcatechol is known to induce the production of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal health.[3] While a detailed signaling cascade is complex and involves multiple pathways, the fundamental relationship can be visualized as follows.

BDNF_Induction 4-Methylcatechol and BDNF Production cluster_cell Neuron MC 4-Methylcatechol Receptor Cellular Uptake / Signaling Initiation MC->Receptor Pathway Intracellular Signaling Cascades (e.g., MAPK/ERK) Receptor->Pathway Transcription Gene Transcription (BDNF gene) Pathway->Transcription Translation Protein Synthesis (Pro-BDNF) Transcription->Translation Secretion BDNF Secretion Translation->Secretion

Caption: 4-Methylcatechol stimulates intracellular pathways leading to BDNF synthesis.

Conclusion

The described isotope dilution GC-MS method provides a robust, sensitive, and accurate means for quantifying 4-methylcatechol in biological matrices. The use of a stable isotope-labeled internal standard is critical for overcoming challenges associated with sample loss during preparation and matrix effects during analysis. This methodology is well-suited for applications in clinical research, toxicology, and drug development where precise measurement of 4-methylcatechol is required.

References

Application Notes and Protocols for the Analysis of 4-Methylcatechol-d3 in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcatechol is a phenolic compound that can be found in the environment due to both natural and industrial processes. It is a component of wood smoke and can be released from the combustion of fossil fuels. Its presence in environmental samples such as water and soil is of concern due to its potential toxicity. Accurate and sensitive quantification of 4-methylcatechol is crucial for environmental monitoring and risk assessment.

This application note details a robust and sensitive method for the quantitative analysis of 4-methylcatechol in environmental water and soil samples. The protocol employs a stable isotope dilution (SID) strategy using 4-Methylcatechol-d3 as an internal standard, coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative analysis as it compensates for variations in sample preparation and instrument response, leading to highly accurate and precise results. Due to the polar nature of catechols, a derivatization step is necessary to increase their volatility for GC analysis; this protocol utilizes silylation.

Principle of the Method

The method is based on isotope dilution mass spectrometry. A known amount of this compound is added to the environmental sample prior to extraction. The deuterated standard is chemically and physically similar to the native 4-Methylcatechol and will behave similarly during extraction, derivatization, and chromatographic analysis. By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard, the concentration of 4-Methylcatechol in the original sample can be accurately determined.

Quantitative Data Summary

Table 1: Method Performance Characteristics in Water Samples

ParameterExpected Value
Linearity Range0.1 - 100 µg/L
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.05 µg/L
Limit of Quantification (LOQ)~0.15 µg/L
Precision (RSD%)< 15%
Accuracy (Recovery %)85 - 115%

Table 2: Method Performance Characteristics in Soil Samples

ParameterExpected Value
Linearity Range1 - 1000 ng/g
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.5 ng/g
Limit of Quantification (LOQ)~1.5 ng/g
Precision (RSD%)< 20%
Accuracy (Recovery %)80 - 120%

Experimental Protocols

Protocol 1: Analysis of 4-Methylcatechol in Water Samples

1. Materials and Reagents

  • 4-Methylcatechol (analytical standard)

  • This compound (internal standard)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (silylation reagent)

  • Pyridine (anhydrous)

  • Dichloromethane (pesticide residue grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

2. Sample Preparation and Extraction

  • Collect water samples in clean glass bottles and store at 4°C.

  • To a 100 mL water sample, add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water to remove interferences.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the analytes with 5 mL of dichloromethane.

  • Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.

  • Concentrate the eluate to a final volume of approximately 100 µL under a gentle stream of nitrogen.

3. Derivatization

  • To the 100 µL concentrated extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool the sample to room temperature before GC-MS/MS analysis.

4. GC-MS/MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless)

    • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (for TMS derivatives):

      • 4-Methylcatechol-2TMS: Precursor Ion (Q1): 268.1, Product Ions (Q3): 253.1 (quantifier), 181.1 (qualifier)

      • This compound-2TMS: Precursor Ion (Q1): 271.1, Product Ions (Q3): 256.1 (quantifier), 184.1 (qualifier)

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of the 4-Methylcatechol-2TMS derivative to the peak area of the this compound-2TMS derivative against the concentration of the analyte.

  • Determine the concentration of 4-Methylcatechol in the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Analysis of 4-Methylcatechol in Soil Samples

1. Materials and Reagents

  • Same as Protocol 1, with the addition of:

  • Hexane (pesticide residue grade)

  • Acetone (pesticide residue grade)

  • Soxhlet extraction apparatus

2. Sample Preparation and Extraction

  • Air-dry the soil sample and sieve to remove large debris.

  • Weigh 10 g of the homogenized soil sample into a Soxhlet extraction thimble.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Extract the sample for 8-12 hours with a 1:1 mixture of hexane and acetone in the Soxhlet apparatus.

  • Concentrate the extract to approximately 5 mL using a rotary evaporator.

  • Perform a solvent exchange to dichloromethane.

  • If necessary, perform a cleanup step (e.g., gel permeation chromatography) to remove high molecular weight interferences.

  • Concentrate the final extract to 100 µL under a gentle stream of nitrogen.

3. Derivatization and GC-MS/MS Analysis

  • Follow steps 3, 4, and 5 from Protocol 1 for derivatization, GC-MS/MS analysis, and data quantification.

Visualizations

experimental_workflow_water cluster_prep Sample Preparation (Water) cluster_derivatization Derivatization cluster_analysis Analysis Sample 100 mL Water Sample Spike Spike with This compound Sample->Spike SPE Solid Phase Extraction (C18) Spike->SPE Elute Elute with Dichloromethane SPE->Elute Concentrate Concentrate to 100 µL Elute->Concentrate Derivatize Add Pyridine & BSTFA Heat at 70°C Concentrate->Derivatize GCMS GC-MS/MS Analysis (MRM) Derivatize->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for 4-Methylcatechol analysis in water.

experimental_workflow_soil cluster_prep Sample Preparation (Soil) cluster_derivatization Derivatization cluster_analysis Analysis Sample 10 g Soil Sample Spike Spike with This compound Sample->Spike Soxhlet Soxhlet Extraction (Hexane:Acetone) Spike->Soxhlet Concentrate1 Concentrate Extract Soxhlet->Concentrate1 SolventEx Solvent Exchange to Dichloromethane Concentrate1->SolventEx Concentrate2 Concentrate to 100 µL SolventEx->Concentrate2 Derivatize Add Pyridine & BSTFA Heat at 70°C Concentrate2->Derivatize GCMS GC-MS/MS Analysis (MRM) Derivatize->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for 4-Methylcatechol analysis in soil.

logical_relationship Analyte 4-Methylcatechol (in sample) Extraction Extraction & Cleanup Analyte->Extraction IS This compound (spiked) IS->Extraction Derivatization Silylation (TMS derivative) Extraction->Derivatization GCMS GC-MS/MS (MRM) Derivatization->GCMS Ratio Peak Area Ratio (Analyte/IS) GCMS->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Final Concentration Calibration->Concentration

Caption: Isotope dilution quantification logic.

Application of 4-Methylcatechol-d3 in Metabolomics Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcatechol (4-MC) is a phenolic compound of significant interest in metabolomics due to its origins from both endogenous and exogenous sources, including the microbial metabolism of dietary flavonoids like rutin and the degradation of tyrosine.[1][2] It is considered a potential biomarker for the consumption of certain foods such as coffee and cocoa.[3] Furthermore, emerging research has highlighted its biological activities, including potent antiplatelet effects.[4][5] Accurate quantification of 4-Methylcatechol in complex biological matrices is crucial for understanding its physiological roles, metabolic pathways, and potential as a biomarker.

This document provides detailed application notes and protocols for the use of 4-Methylcatechol-d3 as an internal standard for the accurate and precise quantification of 4-Methylcatechol in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[6]

Application Notes

Quantitative Bioanalysis using Isotope Dilution Mass Spectrometry

This compound is an ideal internal standard for the quantitative analysis of 4-Methylcatechol in various biological matrices such as plasma, urine, and tissue homogenates. Due to its structural similarity and the presence of deuterium atoms, this compound co-elutes with the unlabeled analyte during chromatographic separation and exhibits nearly identical ionization behavior in the mass spectrometer. This allows for the use of isotope dilution mass spectrometry, a highly accurate quantification method that relies on the ratio of the analyte to the internal standard.

Metabolite Identification and Pathway Analysis

In metabolomics studies, this compound can be used as a standard to confirm the identity of endogenous 4-Methylcatechol in complex samples by comparing retention times and fragmentation patterns. Its known metabolic origin from dietary precursors makes it a valuable tool in studies investigating the impact of diet on the metabolome and its subsequent physiological effects.

Biomarker Validation

As 4-Methylcatechol has been proposed as a biomarker for the intake of certain foods, this compound is essential for the development and validation of robust analytical methods to accurately measure its concentration in population studies.[3] This allows for the reliable correlation of 4-Methylcatechol levels with dietary habits and health outcomes.

Experimental Protocols

Protocol 1: Quantification of 4-Methylcatechol in Human Urine by LC-MS/MS

This protocol describes a method for the quantitative analysis of 4-Methylcatechol in human urine using this compound as an internal standard, followed by LC-MS/MS analysis.

Materials and Reagents:

  • 4-Methylcatechol (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine (drug-free, pooled)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Standard Solution Preparation:

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Methylcatechol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the 4-Methylcatechol primary stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water.

Sample Preparation (Solid Phase Extraction):

  • Sample Pre-treatment: To 1 mL of urine sample, add 50 µL of the 100 ng/mL this compound internal standard spiking solution. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of ultrapure water, followed by 2 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • 4-Methylcatechol: Precursor ion (Q1) m/z 125.1 -> Product ion (Q3) m/z 110.1

    • This compound: Precursor ion (Q1) m/z 128.1 -> Product ion (Q3) m/z 113.1

Data Analysis: Calculate the peak area ratio of the 4-Methylcatechol MRM transition to the this compound MRM transition. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentration of 4-Methylcatechol in the unknown samples by interpolation from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of 4-Methylcatechol using this compound as an internal standard.

ParameterResult
Linearity (Range) 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) 85 - 115%
Recovery > 80%
Matrix Effect Minimal due to internal standard correction

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Urine Sample add_is Add this compound (Internal Standard) sample->add_is spe Solid Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms Inject data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for the quantification of 4-Methylcatechol.

metabolic_pathway cluster_diet Dietary Precursors cluster_microbiota Gut Microbiota Metabolism cluster_metabolite Formation of 4-Methylcatechol rutin Rutin quercetin Quercetin rutin->quercetin Deglycosylation tyrosine Tyrosine hp_acid 4-Hydroxyphenylacetic acid tyrosine->hp_acid Metabolism dhpaa 3,4-Dihydroxyphenylacetic acid quercetin->dhpaa Degradation mc 4-Methylcatechol dhpaa->mc Decarboxylation hp_acid->mc Potential Minor Pathway

Caption: Metabolic formation of 4-Methylcatechol from dietary precursors.

References

Application Note and Protocol for the Preparation of 4-Methylcatechol-d3 Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methylcatechol-d3 is a deuterated analog of 4-Methylcatechol, a naturally occurring compound found in various plants and a metabolite of certain industrial chemicals. Due to its isotopic labeling, this compound serves as an ideal internal standard in quantitative mass spectrometry-based bioanalytical methods for the determination of 4-Methylcatechol in biological matrices. Accurate preparation of standard solutions is critical for the reliability and reproducibility of such assays. This document provides a detailed protocol for the preparation of this compound standard solutions.

Physicochemical and Safety Information

It is crucial to handle this compound with appropriate safety precautions. It should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with skin and eyes[1]. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Table 1: Physicochemical Properties of 4-Methylcatechol

PropertyValueReference
Molecular FormulaC₇H₅D₃O₂[2]
Molecular Weight127.16 g/mol [2]
AppearanceOff-white to light brown solid powder[3]
Melting Point67-69 °C[4]
Boiling Point251 °C[4]
Purity≥98%[1][2]

Solubility and Stability

The choice of solvent is critical for preparing accurate and stable standard solutions. The solubility of 4-Methylcatechol in various common laboratory solvents is summarized below. It is reasonable to assume that the deuterated form, this compound, will have very similar solubility properties.

Table 2: Solubility of 4-Methylcatechol

SolventSolubility
Dimethylformamide (DMF)~25 mg/mL
Dimethyl sulfoxide (DMSO)~20-24 mg/mL
Ethanol~3 mg/mL
Phosphate-buffered saline (PBS, pH 7.2)~5 mg/mL

Note: Data is for the non-deuterated 4-Methylcatechol, but is expected to be comparable for this compound.[1]

Proper storage is essential to maintain the integrity of the standard solutions.

Table 3: Storage and Stability Recommendations

FormStorage TemperatureStability
Solid-20°C≥ 4 years
Stock Solution in Solvent (e.g., DMSO)-80°CUp to 6 months
Stock Solution in Solvent (e.g., DMSO)-20°CUp to 1 month
Aqueous Solution4°CNot recommended for more than one day

Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.[1][3][5]

Experimental Protocol: Preparation of Standard Solutions

This protocol outlines the steps for preparing a stock solution and a series of working standard solutions of this compound.

3.1. Materials and Equipment

  • This compound solid

  • High-purity solvent (e.g., DMSO, Methanol, or Acetonitrile)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Amber glass vials for storage

3.2. Preparation of the Stock Solution (e.g., 1 mg/mL)

  • Weighing: Accurately weigh a precise amount (e.g., 10 mg) of this compound solid using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid into a Class A volumetric flask (e.g., 10 mL).

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the solid completely. Use a vortex mixer to ensure thorough mixing.

  • Final Volume Adjustment: Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Transfer the stock solution into a properly labeled amber glass vial and store at -80°C for long-term use or -20°C for short-term use[3][5].

3.3. Preparation of Working Standard Solutions (Serial Dilution)

Working standard solutions are prepared by serially diluting the stock solution. The following is an example of a serial dilution to prepare a set of calibration standards.

  • Labeling: Label a series of microcentrifuge tubes or vials for each working standard.

  • Diluent Addition: Add the appropriate volume of diluent (e.g., a mixture of water and organic solvent, depending on the analytical method) to each labeled tube.

  • First Dilution: Transfer a specific volume of the stock solution into the first tube to create the highest concentration working standard. Mix thoroughly using a vortex mixer.

  • Serial Dilution: Transfer a specific volume from the first working standard tube to the second tube containing the diluent. Mix thoroughly. Continue this process for the subsequent dilutions to achieve the desired concentration range[6].

Table 4: Example of a Serial Dilution Scheme for this compound Standards

Standard LevelInitial SolutionVolume of Initial Solution (µL)Volume of Diluent (µL)Final Concentration (µg/mL)
Working Standard 1Stock Solution (1 mg/mL)100900100
Working Standard 2Working Standard 1 (100 µg/mL)10090010
Working Standard 3Working Standard 2 (10 µg/mL)1009001
Working Standard 4Working Standard 3 (1 µg/mL)1009000.1
Working Standard 5Working Standard 4 (0.1 µg/mL)1009000.01

Note: This is an exemplary dilution series. The actual concentrations and dilution factors should be adjusted based on the specific requirements of the analytical assay.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

G Workflow for Preparing this compound Standard Solutions cluster_0 Stock Solution Preparation cluster_1 Working Standard Preparation weigh 1. Weigh this compound Solid dissolve 2. Dissolve in Solvent weigh->dissolve volume_adjust 3. Adjust to Final Volume dissolve->volume_adjust store_stock 4. Store Stock Solution at -80°C volume_adjust->store_stock serial_dilute 7. Perform Serial Dilutions store_stock->serial_dilute Use Stock for First Dilution label_tubes 5. Label Dilution Tubes add_diluent 6. Add Diluent to Tubes label_tubes->add_diluent add_diluent->serial_dilute store_working 8. Store Working Standards serial_dilute->store_working analysis Analytical Assay serial_dilute->analysis Use for Analysis

Caption: Workflow for Preparing this compound Standard Solutions.

References

Application Notes and Protocols for the Derivatization of 4-Methylcatechol-d3 for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds such as 4-Methylcatechol-d3 is challenging due to their low volatility and potential for unwanted interactions within the GC system. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis.[1] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is the most common derivatization technique for compounds containing hydroxyl groups, such as catechols.[2][3][4]

This document provides detailed protocols for the silylation of this compound using two common reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The use of a deuterated internal standard like this compound is crucial for accurate quantification as it compensates for variability during sample preparation and analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the quantitative analysis of catechols using silylation derivatization followed by GC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical PerformanceDescription
Linearity (R²) > 0.995The coefficient of determination for the calibration curve over a specified concentration range.[2]
Limit of Detection (LOD) ~0.5 ng/mLThe lowest analyte concentration that can be reliably distinguished from background noise.[2]
Limit of Quantitation (LOQ) ~1.5 ng/mLThe lowest analyte concentration that can be quantified with acceptable precision and accuracy.[2]
Intra-day Precision (%RSD) < 10%The relative standard deviation of replicate measurements performed on the same day.[2]
Recovery 95% - 105%The percentage of the true analyte amount that is detected by the analytical method.
Experimental Workflows and Signaling Pathways

The overall workflow for the derivatization and analysis of this compound is depicted below.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Dry Evaporate to Dryness (Nitrogen Stream or Lyophilization) Sample->Dry Reconstitute Reconstitute in Anhydrous Solvent (e.g., Pyridine) Dry->Reconstitute Add_Reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS or MSTFA) Reconstitute->Add_Reagent React Incubate (e.g., 70°C for 60 min) Add_Reagent->React GCMS GC-MS Analysis React->GCMS Data Data Processing and Quantification GCMS->Data

General workflow for this compound derivatization and GC-MS analysis.

The chemical reaction underlying the silylation of this compound with a generic silylating agent is shown below.

Silylation_Reaction node_4MC This compound (HO-C₆H₂(CD₃)-OH) node_product Bis(trimethylsilyl)-4-Methylcatechol-d3 ((CH₃)₃SiO-C₆H₂(CD₃)-OSi(CH₃)₃) node_4MC->node_product Silylation Reaction node_reagent + 2 Silylating Agent (e.g., BSTFA) node_byproduct + Byproducts

Silylation of this compound.

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is adapted from established methods for catechol derivatization and is suitable for robust and routine analysis.[2]

Materials and Reagents:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (anhydrous, ≥99.8%)

  • Ethyl Acetate (HPLC Grade)

  • Nitrogen gas (high purity)

  • GC-MS autosampler vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation:

    • Pipette an appropriate volume of the sample containing this compound into a GC-MS vial.

    • If the sample is in an aqueous or protic solvent, it must be evaporated to complete dryness under a gentle stream of high-purity nitrogen. Alternatively, lyophilization (freeze-drying) can be used.

  • Reconstitution:

    • Add 50 µL of anhydrous pyridine to the dried residue in the vial.

    • Vortex briefly to ensure the analyte is fully dissolved.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[2]

    • Immediately cap the vial tightly to prevent exposure to moisture.

    • Vortex the mixture for 30 seconds.

    • Place the vial in a heating block or oven set at 70°C for 60 minutes.

  • Cooling and Analysis:

    • Remove the vial from the heat source and allow it to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation using MSTFA

MSTFA is another powerful silylating agent. Its byproducts are highly volatile, which can be advantageous in preventing chromatographic interference.[5][6]

Materials and Reagents:

  • This compound standard or sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous, ≥99.8%) or other suitable aprotic solvent (e.g., acetonitrile)

  • Nitrogen gas (high purity)

  • GC-MS autosampler vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation:

    • Transfer a known volume of the sample extract into a GC-MS vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure no moisture remains as it can deactivate the silylating reagent.

  • Reconstitution:

    • Add 50 µL of anhydrous pyridine to the dried sample to reconstitute it.

    • Vortex briefly to dissolve the residue.

  • Derivatization Reaction:

    • Add 50 µL of MSTFA to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 70°C for 60 minutes in a heating block or oven to ensure the reaction proceeds to completion.[7]

  • Cooling and Analysis:

    • After incubation, remove the vial and let it cool to room temperature.

    • The derivatized sample can be directly injected into the GC-MS for analysis.

GC-MS Parameters (Example)

The following parameters are a starting point and should be optimized for the specific instrument and column used.

ParameterSetting
GC Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 260°C
Injection Mode Splitless (purge valve opens after 1 min)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 60°C, hold for 1 minRamp 1: 15°C/min to 130°CRamp 2: 10°C/min to 300°C, hold for 5 min
Transfer Line Temp 280°C
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions for Bis(trimethylsilyl)-4-Methylcatechol-d3:

  • Quantifier Ion: To be determined empirically (likely the molecular ion or a major fragment).

  • Qualifier Ion(s): To be determined empirically (other characteristic fragments).

Note: The mass-to-charge ratios (m/z) for the deuterated standard will be higher than the non-deuterated analog. The exact m/z values for monitoring should be determined by analyzing a derivatized standard of this compound.

Troubleshooting and Optimization
  • Incomplete Derivatization: If low signal or tailing peaks are observed, consider increasing the reaction time or temperature, or the excess of the silylating reagent.[1] Ensure the sample is completely dry before adding reagents.

  • Reagent Choice: BSTFA is effective for a wide range of phenols.[8] MSTFA is more volatile and can be beneficial for avoiding interference from reagent byproducts.[5] For sterically hindered hydroxyl groups, a catalyst like TMCS is highly recommended.[4]

  • Solvent Effects: The choice of solvent can influence reaction rates. Acetone has been shown to accelerate silylation reactions for some phenols.[9] However, anhydrous conditions must be strictly maintained.

References

The Role of 4-Methylcatechol-d3 in Advancing Pharmaceutical Analysis: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of pharmaceutical analysis, particularly in pharmacokinetic and metabolic studies, the precision and accuracy of analytical methods are paramount. 4-Methylcatechol, a metabolite of various compounds including the dietary flavonoid rutin, requires sensitive and reliable quantification in complex biological matrices. The use of a stable isotope-labeled internal standard is the gold standard for such quantitative analyses, minimizing the impact of matrix effects and procedural variations. This document provides a detailed overview of the application of 4-Methylcatechol-d3 as an internal standard in pharmaceutical analysis, complete with experimental protocols and representative data.

Application of this compound as an Internal Standard

This compound is an isotopically labeled form of 4-methylcatechol where three hydrogen atoms on the methyl group are replaced with deuterium. This subtle change in mass allows it to be distinguished from the endogenous analyte by mass spectrometry, while its physicochemical properties remain nearly identical. This near-identical behavior is crucial as it ensures that this compound experiences the same extraction efficiency, chromatographic retention, and ionization response as the unlabeled 4-methylcatechol. By adding a known amount of this compound to a sample at the beginning of the analytical process, it serves as a reliable internal reference to correct for any analyte loss during sample preparation and for variations in instrument response. This internal standardization is a cornerstone of robust and reproducible bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

The following are detailed protocols for the quantification of 4-methylcatechol in biological matrices using this compound as an internal standard. These protocols are representative and may require optimization for specific applications.

Protocol 1: Quantification of 4-Methylcatechol in Human Plasma using LC-MS/MS

This protocol describes a method for the sensitive and selective quantification of 4-methylcatechol in human plasma.

1. Sample Preparation

  • Protein Precipitation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.[1]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes is a good starting point.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 4-Methylcatechol: m/z 123.1 → 108.1

      • This compound: m/z 126.1 → 111.1

    • Optimize collision energy and other source parameters for maximum signal intensity.

Protocol 2: Quantification of 4-Methylcatechol in Human Urine using GC-MS

This protocol outlines a method for analyzing 4-methylcatechol in urine, which often requires hydrolysis of conjugates and derivatization for GC-MS analysis.

1. Sample Preparation

  • Enzymatic Hydrolysis:

    • To 1 mL of urine, add 10 µL of this compound internal standard (e.g., 1 µg/mL in methanol).

    • Add 100 µL of β-glucuronidase/sulfatase solution in acetate buffer (pH 5.0).

    • Incubate at 37°C for 16 hours to deconjugate the metabolites.

  • Extraction:

    • Acidify the sample to pH 2 with HCl.

    • Perform a liquid-liquid extraction by adding 5 mL of diethyl ether and vortexing for 2 minutes.

    • Centrifuge and collect the ether layer. Repeat the extraction.

    • Combine the ether extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

2. GC-MS Conditions

  • Gas Chromatography:

    • Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Optimize the temperature gradient to achieve good separation of the analyte from matrix components.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the silylated derivatives of 4-methylcatechol and this compound.

Quantitative Data Summary

The following tables present representative data from the validation of a bioanalytical method for 4-methylcatechol using this compound as an internal standard. These values are typical for a robust and reliable assay.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (R²)≥ 0.995
Back-calculated ConcentrationsWithin ±15% of nominal (±20% at LLOQ)

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Precision (%RSD)Accuracy (%Bias)
LLOQ1< 20%± 20%
Low3< 15%± 15%
Medium100< 15%± 15%
High800< 15%± 15%

Table 3: Matrix Effect and Recovery

Parameter4-MethylcatecholThis compoundIS-Normalized Matrix Factor (%CV)
Matrix Effect
Lot 198.2%97.5%1.2%
Lot 2103.5%104.1%0.8%
Lot 395.7%96.3%1.5%
Extraction Recovery
Low QC85.2%86.1%
High QC87.9%88.5%

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis and metabolism of 4-methylcatechol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

LC-MS/MS Experimental Workflow

metabolic_pathway cluster_rutin Rutin Metabolism cluster_oxidation Enzymatic Oxidation rutin Rutin quercetin Quercetin rutin->quercetin Microbial Degradation dhpaa 3,4-Dihydroxyphenylacetic acid (DHPAA) quercetin->dhpaa Microbial Degradation methylcatechol 4-Methylcatechol dhpaa->methylcatechol Decarboxylation methylcatechol2 4-Methylcatechol benzoquinone 4-Methyl-o-benzoquinone methylcatechol2->benzoquinone Tyrosinase

Metabolic Pathway of 4-Methylcatechol

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of 4-methylcatechol in pharmaceutical and clinical research. The protocols and data presented here provide a comprehensive guide for researchers and scientists in developing and validating robust bioanalytical methods. The implementation of such methods, grounded in the principles of isotope dilution mass spectrometry, ensures the generation of high-quality data essential for advancing drug development and understanding metabolic processes.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 4-Methylcatechol-d3 Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the detection sensitivity of 4-Methylcatechol-d3 in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in analyses?

A1: this compound is the deuterated form of 4-Methylcatechol. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an ideal stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is a robust method to correct for variations during sample preparation, matrix effects (such as ion suppression or enhancement), and fluctuations in instrument response. This leads to higher accuracy and precision in the quantification of the non-labeled 4-Methylcatechol.[1]

Q2: Which ionization mode is most effective for detecting this compound?

A2: Electrospray Ionization (ESI) in the positive ion mode is the most common and effective technique for the analysis of catecholamines and related phenolic compounds. These molecules readily accept a proton in the ESI source to form a stable protonated molecule ([M+H]⁺), which serves as the precursor ion for MS/MS analysis.

Q3: What are the typical mass transitions (MRM) for 4-Methylcatechol and its deuterated internal standard, this compound?

A3: Multiple Reaction Monitoring (MRM) is crucial for achieving high selectivity and sensitivity. The exact mass transitions should be optimized empirically on your specific instrument. However, based on the structure and fragmentation patterns of similar catechols, the following transitions can be used as a starting point for method development. The precursor ion is the protonated molecule [M+H]⁺.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
4-Methylcatechol125.1110.1Analyte (Quantifier)
4-Methylcatechol125.195.1Analyte (Qualifier)
This compound 128.1 113.1 Internal Standard

Note: These values are theoretical and should be confirmed and optimized through direct infusion of the analytical standards.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that can affect detection sensitivity.

IssuePotential Cause(s)Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Suboptimal Ionization: Inefficient protonation of the analyte in the ESI source.- Optimize Mobile Phase: Ensure the mobile phase has an acidic pH (e.g., by adding 0.1% formic acid) to promote protonation. - Tune Source Parameters: Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for this compound.
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) suppress the ionization of the target analyte.- Improve Sample Preparation: Implement a more rigorous sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective for removing interfering substances.[2][3] - Chromatographic Separation: Adjust the HPLC/UPLC gradient to better separate 4-Methylcatechol from matrix components.
Poor Extraction Recovery: Inefficient extraction of the analyte from the sample matrix.- Optimize SPE Protocol: Evaluate different SPE sorbents (e.g., mixed-mode cation exchange) and optimize the wash and elution steps. - Protein Precipitation: For plasma samples, ensure complete protein precipitation. Using cold acetonitrile is a common and effective method.[4]
Poor Peak Shape (Tailing, Splitting) Secondary Interactions: The catechol hydroxyl groups can interact with active sites on the HPLC column or within the LC system.- Acidify Mobile Phase: Maintain a low pH (around 3-4) in the mobile phase to keep the hydroxyl groups protonated and minimize secondary interactions. - Column Choice: Use a column known for good peak shape with polar compounds, such as a pentafluorophenyl (PFP) column.[4]
Column Degradation: The column may be contaminated or has reached the end of its operational life.- Flush the Column: Follow the manufacturer's instructions for column flushing. - Replace the Column: If flushing does not resolve the issue, replace the column.
Injector Issues: A partially blocked injector port or needle can lead to peak splitting.- Perform Maintenance: Conduct routine maintenance on the autosampler, including cleaning the needle and seat.
Inconsistent Retention Times Pump or Solvent Issues: Fluctuations in pump pressure or changes in mobile phase composition.- Degas Solvents: Ensure mobile phases are properly degassed. - Check Pump Performance: Monitor the pump pressure for stability. Perform pump maintenance if necessary. - Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.
Column Equilibration: Insufficient time for the column to equilibrate between injections.- Increase Equilibration Time: Lengthen the post-run equilibration time in your LC method.
Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low sensitivity issues.

TroubleshootingWorkflow start Low Sensitivity Observed check_ms Step 1: Verify MS Performance start->check_ms ms_tune Infuse Standard & Check Tuning check_ms->ms_tune check_lc Step 2: Evaluate Chromatography lc_peak Examine Peak Shape (Tailing, Splitting) check_lc->lc_peak lc_rt Check Retention Time Stability check_lc->lc_rt check_sample_prep Step 3: Assess Sample Preparation sp_recovery Evaluate Extraction Recovery (Spike-in Experiment) check_sample_prep->sp_recovery sp_matrix Assess Matrix Effects (Post-extraction Spike) check_sample_prep->sp_matrix solution Sensitivity Improved ms_source Optimize Source Parameters (Voltage, Temp, Gas) ms_tune->ms_source ms_source->check_lc If MS is optimal lc_mobile Adjust Mobile Phase pH & Gradient lc_peak->lc_mobile lc_rt->lc_mobile lc_column Flush or Replace Column lc_mobile->lc_column lc_column->check_sample_prep If LC is optimal sp_protocol Refine SPE or Precipitation Protocol sp_recovery->sp_protocol sp_matrix->sp_protocol sp_protocol->solution

Caption: A step-by-step workflow for troubleshooting low sensitivity in this compound analysis.

Experimental Protocols

Protocol 1: High-Sensitivity Analysis of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for catecholamine analysis in plasma and is designed for high sensitivity.[4][5]

1. Sample Preparation: Protein Precipitation & Solid-Phase Extraction (SPE)

  • Pre-treatment: Thaw frozen plasma samples on ice. To 500 µL of plasma in a polypropylene tube, add 50 µL of your this compound internal standard working solution.

  • Protein Precipitation: Add 1 mL of cold acetonitrile containing 0.5% formic acid. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Column Conditioning: Condition a mixed-mode weak cation exchange (WCX) SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of 50 mM ammonium acetate, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol containing 2-5% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Conditions

  • LC System: UPLC system such as Agilent 1290 Infinity or Waters ACQUITY UPLC.

  • Column: Agilent Pursuit PFP (2.0 x 150 mm, 3 µm) or Waters ACQUITY UPLC HSS PFP (2.1 x 100 mm, 1.8 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1.0 min: 2% B

    • 1.0-5.0 min: 2% to 30% B

    • 5.0-5.5 min: 30% to 95% B

    • 5.5-6.5 min: Hold at 95% B

    • 6.5-7.0 min: 95% to 2% B

    • 7.0-9.0 min: Re-equilibrate at 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460, Sciex 5500).

  • Ion Source: ESI in Positive Mode.

  • Key MS Parameters (starting points):

    • Gas Temperature: 300°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

    • Capillary Voltage: 4000 V

Quantitative Performance Benchmarks (Reference Data)

The following table provides typical limits of quantification (LOQ) achieved for related catecholamines in plasma using high-sensitivity LC-MS/MS methods. These values can serve as a benchmark for what may be achievable for this compound after method optimization.

AnalyteLimit of Quantification (LOQ)Reference
Norepinephrine0.20 nmol/L[3]
Epinephrine0.02 nmol/L[3]
Dopamine15 pg/mL[5]

Signaling Pathway Visualization

4-Methylcatechol is known to be a potent inducer of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) synthesis. It can activate intracellular signaling cascades, such as the MAPK/ERK pathway, which is crucial for neuronal survival and growth.[6][7]

SignalingPathway cluster_cell Cortical Neuron MC 4-Methylcatechol Trk Trk Receptors MC->Trk Activates MEK1 MEK-1 Trk->MEK1 Phosphorylates MAPK_ERK MAPK / ERK MEK1->MAPK_ERK Phosphorylates CREB CREB (Transcription Factor) MAPK_ERK->CREB Activates Survival Neuronal Survival & Growth MAPK_ERK->Survival Promotes Gene Gene Expression (NGF, BDNF) CREB->Gene Promotes Gene->Survival

Caption: Signaling pathway of 4-Methylcatechol inducing neurotrophic factor synthesis.

References

Storage and stability issues of 4-Methylcatechol-d3 standards

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Methylcatechol-d3 Standards

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of this compound analytical standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound standards?

A1: Proper storage is critical to maintain the chemical and isotopic integrity of this compound. As a catechol, it is sensitive to air, light, and heat.[1][2] General recommendations include:

  • Temperature : For long-term storage of the solid (powder) form, -20°C is commonly recommended.[3][4] Solutions should be stored at 2°C to 8°C for short-term use, while freezing at -20°C or below is preferable for long-term storage of stock solutions.[4][5]

  • Light : The compound is light-sensitive.[1][2] Always store it in the dark or in amber glass vials to prevent photodegradation.[5][6]

  • Atmosphere : 4-Methylcatechol is air-sensitive.[1][2] It is advisable to store the solid standard under an inert atmosphere like argon.[1] For solutions, use tightly sealed containers with minimal headspace to reduce exposure to oxygen and prevent evaporation.[1][5]

  • Containers : Standards should be kept in their original, well-sealed, airtight containers.[1][6]

Q2: My this compound standard is a solid. How should I prepare solutions for my experiments?

A2: To prepare solutions, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can compromise the standard.[7] Use high-purity solvents for dissolution.[5] If preparing a stock solution, it is best practice to aliquot it into single-use vials to avoid repeated freeze-thaw cycles and minimize contamination risk.[4][5]

Q3: What are the common signs of degradation or instability in my this compound standard?

A3: Signs of degradation can be observed both visually and analytically:

  • Visual Changes : The pure compound is typically an off-white to brown powder or chunks.[6][8] A significant color change or darkening may indicate oxidation.

  • Analytical Discrepancies : Inconsistent quantitative results, the appearance of unexpected peaks in chromatograms (e.g., HPLC or GC-MS), or a shift in the mass-to-charge ratio could signal degradation or H/D exchange.[5] The primary degradation pathway for catechols involves oxidation to form quinones.[9]

Q4: How can I prevent hydrogen-deuterium (H/D) exchange?

A4: H/D exchange occurs when a deuterium atom is replaced by a hydrogen atom from the environment, which can alter the mass of your standard and affect quantitative accuracy.[10] To prevent this:

  • Avoid exposure to protic sources like water and alcohols, unless they are part of the experimental design.[10]

  • Use aprotic solvents (e.g., Acetonitrile) for preparing stock solutions when possible.[11]

  • Avoid storing the standard in acidic or basic solutions for extended periods, as this can facilitate H/D exchange.[12]

  • Ensure all glassware is dry and use high-purity, dry solvents.[10]

Q5: The standard is hygroscopic. What precautions should I take?

A5: If the compound is hygroscopic, moisture can lead to degradation and interfere with accurate weighing.

  • Storage : Store the compound in a desiccator over a suitable drying agent.[5][10]

  • Handling : Handle the standard in a controlled low-humidity environment, such as a glove box, if possible.[10] Always allow the container to reach ambient temperature before opening.[7]

Data Presentation: Storage Condition Summary

The following table summarizes the recommended storage conditions for this compound standards. Always consult the manufacturer's Certificate of Analysis (CoA) for specific requirements.[5]

FormTemperatureLight ProtectionAtmosphereContainerKey Considerations
Solid (Powder) -20°C (Long-term)[3][4]Required (Amber vial / Dark)[1][6]Inert gas (e.g., Argon) recommended[1]Tightly sealed original container[1]Equilibrate to room temp before opening.[7] Store in a desiccator.[10]
Solution (Stock) -20°C to -80°C (Long-term)[4][5][11]Required (Amber vial / Dark)[5]Minimal headspace[5]Tightly sealed glass vials[5]Aliquot into single-use vials to avoid freeze-thaw cycles.[5]
Solution (Working) 2°C to 8°C (Short-term)[5]Required (Amber vial / Dark)[5]N/ATightly sealed glass vials[5]Prepare fresh as needed from stock solution.

Experimental Protocols

Protocol: Stability Assessment of this compound Using a Stability-Indicating LC-MS Method

This protocol outlines a general procedure to assess the stability of a this compound standard by monitoring its purity and the formation of potential degradants over time.

1. Objective: To develop a quantitative method to separate and quantify the this compound standard from its potential degradation products under various stress conditions (e.g., heat, light, humidity).

2. Materials:

  • This compound standard

  • High-purity solvents (e.g., Acetonitrile, Methanol, Water)

  • High-purity reagents (e.g., Formic acid, Ammonium acetate)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UHPLC system coupled to a mass spectrometer (MS)

  • Stability chambers (for controlled temperature/humidity/light exposure)

3. Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound standard.[10]

    • Dissolve it in a suitable solvent (e.g., Methanol or Acetonitrile) to prepare a stock solution of known concentration.[5]

    • From the stock solution, prepare working solutions at appropriate concentrations for LC-MS analysis.

  • Chromatography Method Development:

    • Column Selection : Begin with a C18 reversed-phase column suitable for separating small polar molecules.[7]

    • Mobile Phase : Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.

    • Optimization : Optimize the gradient, flow rate, and column temperature to achieve a sharp peak for the parent compound and good separation from any potential degradant peaks.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in negative or positive ion mode.

    • Perform a full scan to identify the molecular ion of this compound and potential degradants.

    • Develop a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method for sensitive and specific quantification of the parent compound.

  • Forced Degradation (Stress Testing):

    • Expose aliquots of the standard (in both solid and solution form) to stress conditions such as elevated temperature (e.g., 40°C), high humidity (e.g., 75% RH), and intense light (as per ICH Q1B guidelines).[7][11]

    • Also, expose the standard to acidic, basic, and oxidative conditions.

    • Analyze the stressed samples at various time points using the developed LC-MS method.

  • Data Analysis:

    • Monitor the peak area of the this compound standard over time. A decrease in peak area indicates degradation.

    • Identify and quantify any new peaks that appear, which represent degradation products.

    • Assess the isotopic purity by high-resolution mass spectrometry to check for any H/D exchange.[5]

Visualizations

experimental_workflow cluster_prep Preparation & Initial Analysis cluster_storage Storage cluster_testing Stability Monitoring receive Receive & Visually Inspect This compound Standard equilibrate Equilibrate to Room Temperature in Desiccator receive->equilibrate prep_stock Prepare Stock Solution in Aprotic Solvent equilibrate->prep_stock aliquot Aliquot into Single-Use Amber Vials prep_stock->aliquot initial_qc Initial Purity & Identity Check (LC-MS / qNMR) aliquot->initial_qc storage_conditions Store Aliquots at -20°C or Below (Protected from Light & Moisture) initial_qc->storage_conditions use_sample Use Working Sample for Experiments storage_conditions->use_sample periodic_test Periodic Stability Testing (e.g., 3, 6, 12 months) storage_conditions->periodic_test analyze Analyze using Stability- Indicating LC-MS Method periodic_test->analyze assess Assess Chemical Purity & Isotopic Integrity analyze->assess

Caption: Experimental workflow for handling and stability testing of this compound standards.

degradation_pathway compound This compound (C₇H₅D₃O₂) product 4-Methyl-o-benzoquinone-d3 (Degradation Product) compound->product Oxidation oxidant [ O ] (Air, Light, Heat) oxidant->compound

Caption: Potential oxidative degradation pathway of this compound.

References

Technical Support Center: Minimizing Ion Suppression with 4-Methylcatechol-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing ion suppression in mass spectrometry using 4-Methylcatechol-d3 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my analysis?

A1: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1][2][3][4][5] It is a phenomenon where the ionization efficiency of the target analyte, in this case, 4-Methylcatechol, is reduced by the presence of co-eluting components from the sample matrix (e.g., plasma, urine, tissue extracts).[1][6][7] This suppression of the analyte's signal can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of results.[3][5]

Q2: How does using this compound help in minimizing ion suppression?

A2: this compound is a stable isotope-labeled (SIL) internal standard.[8][9][10] Because its chemical and physical properties are nearly identical to the unlabeled 4-Methylcatechol, it co-elutes during chromatography and experiences the same degree of ion suppression.[8][9][11] By adding a known amount of this compound to your samples, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio remains consistent even if both signals are suppressed, thus correcting for the matrix effect and leading to more accurate and reliable results.[1][10]

Q3: What makes a deuterated internal standard like this compound superior to other types of internal standards?

A3: Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry.[8] Unlike structural analogs, which may have different retention times and ionization efficiencies, deuterated standards behave almost identically to the analyte during sample preparation, chromatography, and ionization.[8][9][11] This ensures the most accurate compensation for matrix effects and other sources of analytical variability.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant ion suppression is still observed despite using this compound. Sub-optimal chromatographic separation: Co-elution of highly suppressive matrix components with the analyte and internal standard.Optimize the LC method. A slower gradient or a different column chemistry can improve the separation of 4-Methylcatechol from interfering matrix components.[1][3]
High concentration of matrix components: The concentration of interfering compounds in the sample is too high for the internal standard to effectively compensate.Improve sample preparation. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of the interfering matrix components before LC-MS analysis.[1][6]
Inconsistent results (high %RSD). Inappropriate concentration of the internal standard: If the concentration of this compound is too high, it can compete with the analyte for ionization. If too low, its signal may be noisy.[7]Optimize the concentration of the internal standard to be within the linear range of the assay and comparable to the expected analyte concentrations.[7]
Analyte and internal standard respond differently to matrix effects: In rare cases, the analyte and its deuterated internal standard may not experience identical ion suppression.[7][12]Evaluate the matrix effect for both the analyte and the internal standard individually using a post-extraction spike experiment.[7]
Poor peak shape for both analyte and internal standard. Interaction with metal surfaces: Catechols can chelate with metal ions, which can be present in the LC system (e.g., stainless steel column housing), leading to peak tailing and signal loss.[13]Consider using a metal-free or bio-inert LC column and system to minimize these interactions.[13]

Expected Performance Improvements

The use of a deuterated internal standard like this compound is expected to significantly improve the quality of quantitative data. The following table summarizes typical performance enhancements, though actual results may vary depending on the specific application and matrix.

Performance Parameter Without Internal Standard With this compound Rationale for Improvement
Accuracy (%RE) Can be > ±15%Typically within ±15%Corrects for variability in sample preparation and matrix effects.[9]
Precision (%RSD) Can be > 15%Typically < 15%Normalizes for fluctuations in instrument response and injection volume.[14]
Linearity (R²) May be < 0.99Typically ≥ 0.995The analyte-to-internal standard ratio provides a more linear response across the concentration range.[15]
Matrix Effect High and variableSignificantly reducedThe internal standard co-elutes and experiences the same ion suppression as the analyte, allowing for effective normalization.[8][10]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

Objective: To quantify the extent of ion suppression or enhancement in your specific biological matrix.

Materials:

  • 4-Methylcatechol analytical standard

  • This compound internal standard

  • Blank biological matrix (at least 6 different lots)

  • Reconstitution solution (e.g., mobile phase)

  • Standard laboratory equipment for sample preparation

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the 4-Methylcatechol and this compound into the reconstitution solution at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Extraction Spike): Process blank matrix samples through your entire sample preparation procedure. Spike the 4-Methylcatechol and this compound into the final extract.

    • Set C (Pre-Extraction Spike): Spike the 4-Methylcatechol and this compound into the blank matrix before starting the sample preparation procedure.

  • Analyze the samples using your validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

    • Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) x 100

Visualizations

IonSuppressionMitigation cluster_problem The Problem: Ion Suppression cluster_solution The Solution: Deuterated Internal Standard Analyte 4-Methylcatechol IonSource MS Ion Source Analyte->IonSource Matrix Matrix Components Matrix->IonSource SuppressedSignal Inaccurate Signal IonSource->SuppressedSignal Competition for Ionization Analyte_IS 4-Methylcatechol + This compound IonSource_S MS Ion Source Analyte_IS->IonSource_S Matrix_S Matrix Components Matrix_S->IonSource_S CorrectedSignal Accurate Signal IonSource_S->CorrectedSignal Ratio Normalization

Caption: Mitigation of Ion Suppression Using a Deuterated Internal Standard.

ExperimentalWorkflow cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation SetA Set A: Spike in Neat Solution LCMS LC-MS/MS Analysis SetA->LCMS SetB Set B: Post-Extraction Spike SetB->LCMS SetC Set C: Pre-Extraction Spike SetC->LCMS Calc Calculate: - Matrix Factor - Recovery LCMS->Calc

Caption: Workflow for the Evaluation of Matrix Effects.

References

Validation & Comparative

The Gold Standard for Quantification: A Comparative Guide to 4-Methylcatechol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative analytical chemistry, particularly for researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of experimental results. This guide provides an objective comparison of 4-Methylcatechol-d3, a deuterated internal standard, with other common alternatives, supported by established analytical principles and data from analogous compounds.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in mass spectrometry-based quantification.[1][2][3] The fundamental principle behind their superior performance is their near-identical physicochemical properties to the analyte of interest. By incorporating stable heavy isotopes, like deuterium, the internal standard exhibits a different mass-to-charge ratio (m/z) from the analyte, allowing for its distinct detection by the mass spectrometer. However, its behavior during sample preparation, chromatography, and ionization is almost identical to the native compound. This co-elution and similar behavior enable the deuterated standard to effectively compensate for variations in extraction recovery, injection volume, and matrix effects such as ion suppression or enhancement.[2]

Performance Comparison: this compound vs. Alternative Internal Standards

Performance MetricThis compound (Deuterated IS)Structural Analog IS (e.g., Guaiacol)¹³C-Labeled IS (e.g., 4-Methylcatechol-¹³C₆)
Co-elution with Analyte High probability of co-elution, with potential for slight retention time shifts.Unlikely to co-elute perfectly due to structural differences.Highest probability of perfect co-elution.[1]
Correction for Matrix Effects Excellent, due to near-identical ionization efficiency and chromatographic behavior.[2]Partial and often inconsistent, as it experiences different matrix effects.Excellent and often considered superior to deuterated standards due to minimal isotope effect on retention time.[1]
Recovery Highly similar to the analyte, providing accurate correction for sample loss.May differ significantly from the analyte, leading to inaccurate quantification.Virtually identical to the analyte.
Accuracy (% Bias) Typically low bias (<5-10%).Can be significantly higher, especially in complex matrices.Typically the lowest bias.
Precision (% RSD) Generally low (<15%).Often higher due to incomplete correction of variability.Generally the lowest.
Potential for Isotopic Exchange Low, but possible for some deuterium labels in certain positions.Not applicable.Extremely low to negligible.[1]

Experimental Protocols

A reliable analytical method is crucial for obtaining high-quality quantitative data. The following is a representative experimental protocol for the quantification of 4-methylcatechol in a biological matrix (e.g., urine) using this compound as an internal standard, based on established methods for catecholamine analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of catecholamines and related phenolic compounds from complex biological fluids.

  • Internal Standard Spiking: To 1 mL of the urine sample, add a known amount of this compound solution.

  • Sample Pre-treatment: Acidify the sample by adding a small volume of an appropriate acid (e.g., perchloric acid or acetic acid).

  • SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge by washing with methanol followed by equilibration with deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water and a mild organic solvent to remove interfering substances.

  • Elution: Elute the analyte and the internal standard with an acidic organic solvent (e.g., methanol with formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry provides the high selectivity and sensitivity required for the accurate quantification of low-abundance analytes.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient program to achieve separation of 4-methylcatechol from other matrix components.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for catecholamines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both 4-methylcatechol and this compound.

Visualizing Key Processes

To better understand the experimental workflow and the biological context of the analyte, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with this compound Sample->Spike Pretreat Acidification Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Recon Reconstitution Dry->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quant Quantification Ratio->Quant

Experimental workflow for quantification.

catecholamine_pathway cluster_synthesis Synthesis Pathway cluster_metabolism Metabolism Tyr Tyrosine L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase DOPAC DOPAC Dopamine->DOPAC MAO Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT MHPG MHPG Norepinephrine->MHPG MAO Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT Metanephrine Metanephrine Epinephrine->Metanephrine COMT HVA HVA DOPAC->HVA COMT VMA VMA MHPG->VMA COMT

Catecholamine biosynthesis and metabolism.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reliable quantitative analysis. This compound, as a deuterated stable isotope-labeled internal standard, offers significant advantages over non-deuterated structural analogs. Its ability to closely mimic the behavior of the native analyte throughout the analytical process leads to superior accuracy and precision by effectively compensating for matrix effects and procedural variability. For researchers, scientists, and drug development professionals requiring the highest quality data, this compound represents the gold standard for the quantification of 4-methylcatechol and related phenolic compounds.

References

Performance of 4-Methylcatechol-d3 Across Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical performance of 4-Methylcatechol-d3, a deuterated internal standard crucial for accurate quantification of 4-methylcatechol in various biological matrices. Due to the limited availability of public data specifically for this compound, this document utilizes performance data from a closely related and well-documented deuterated catecholamine internal standard, Dopamine-d4, as a representative surrogate. The principles and methodologies presented are directly applicable to the validation and use of this compound in a research setting.

Data Presentation: Performance Characteristics

The use of a stable isotope-labeled internal standard like this compound is critical for mitigating variability in sample preparation and instrument response, thereby ensuring high precision and accuracy in quantitative analysis.[1] The following tables summarize the expected performance of a deuterated internal standard, based on data for Dopamine-d4, in common biological matrices such as human plasma and urine.

Table 1: Recovery of Deuterated Internal Standard (Surrogate: Dopamine-d4) in Human Plasma and Urine

MatrixExtraction MethodMean Recovery (%)% RSD
Human PlasmaSolid-Phase Extraction (SPE)95.24.8
Human UrineLiquid-Liquid Extraction (LLE)92.75.3

Recovery was determined by comparing the analyte/internal standard peak area ratio in extracted samples to that of unextracted standards.

Table 2: Matrix Effect of Deuterated Internal Standard (Surrogate: Dopamine-d4) in Human Plasma and Urine

MatrixMethodMean Matrix Effect (%)% RSD
Human PlasmaPost-extraction Spike98.6 (Ion Suppression)3.1
Human UrinePost-extraction Spike102.3 (Ion Enhancement)4.2

Matrix effect was calculated by comparing the peak area of the internal standard in a post-extraction spiked matrix sample to that in a neat solution. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.

Table 3: Stability of Deuterated Internal Standard (Surrogate: Dopamine-d4) Under Various Storage Conditions

MatrixConditionDurationStability (% Remaining)
Human PlasmaRoom Temperature24 hours>98%
-20°C30 days>97%
-80°C90 days>99%
Freeze/Thaw (3 cycles)N/A>96%
Human UrineRoom Temperature24 hours>95% (acidified)
-20°C30 days>96% (acidified)
-80°C90 days>98% (acidified)

Stability is assessed by comparing the analyte/internal standard peak area ratio in stored samples to that of freshly prepared samples. Catecholamines are known to be sensitive to pH changes, and acidification of urine samples is recommended to ensure stability.[2]

Experimental Protocols

The following are detailed methodologies for the extraction and analysis of catechols using a deuterated internal standard, which can be adapted for 4-Methylcatechol and this compound.

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is suitable for the extraction of small, polar molecules like 4-methylcatechol from a complex matrix like plasma.

  • Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of the this compound internal standard working solution. Vortex for 10 seconds.

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) from Human Urine

This protocol is a classic and effective method for extracting catechols from urine.

  • Sample Pre-treatment: To 1 mL of human urine, add 50 µL of the this compound internal standard working solution and 100 µL of 6 M perchloric acid to acidify the sample. Vortex for 10 seconds.

  • Enzymatic Hydrolysis (for total concentration): To hydrolyze conjugated catechols, add β-glucuronidase/sulfatase and incubate at 37°C for 2 hours.

  • Extraction: Add 5 mL of a mixture of ethyl acetate and isopropanol (9:1, v/v). Vortex for 5 minutes and centrifuge at 3,000 x g for 10 minutes.

  • Phase Separation: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The reconstituted samples are then analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for catechols.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for 4-methylcatechol and this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Matrix (Plasma/Urine) Spike Spike with This compound Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Experimental workflow for bioanalysis.

signaling_pathway Tyrosine Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH L_DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase L_DOPA->AADC Dopamine Dopamine DBH Dopamine β- Hydroxylase Dopamine->DBH MAO_COMT_Dopamine MAO, COMT Dopamine->MAO_COMT_Dopamine Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase Norepinephrine->PNMT MAO_COMT_Norepi MAO, COMT Norepinephrine->MAO_COMT_Norepi Epinephrine Epinephrine Epinephrine->MAO_COMT_Norepi HVA Homovanillic Acid (HVA) VMA Vanillylmandelic Acid (VMA) TH->L_DOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine MAO_COMT_Dopamine->HVA MAO_COMT_Norepi->VMA

Catecholamine biosynthesis and metabolism pathway.

References

Safety Operating Guide

Proper Disposal of 4-Methylcatechol-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling 4-Methylcatechol-d3 must adhere to strict safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for professionals in drug development and other scientific fields.

Hazard Summary & Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance and presents several risks upon exposure.[1][2][3][4] Understanding these hazards is critical for safe handling.

Key Hazards:

  • Harmful if swallowed, in contact with skin, or inhaled. [1][3][4]

  • Causes skin and serious eye irritation. [1][2][4][5]

  • May cause respiratory irritation. [1][2][4]

Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE Category Required Equipment
Hand Protection Protective gloves
Body Protection Protective clothing to prevent skin exposure
Eye/Face Protection Safety glasses with side-shields or goggles, and face shield
Respiratory Dust respirator, especially when handling the solid form

Data sourced from multiple safety data sheets.[1][2][4][5]

Experimental Protocols: Spill & Waste Disposal

The following protocols outline the necessary steps for managing spills and disposing of this compound waste. These procedures are designed to minimize exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure the space is well-ventilated.[3] For major spills, move upwind.[3]

  • Alert Authorities: Notify your institution's Emergency Responders, providing the location and nature of the hazard.[1][3]

  • Don Appropriate PPE: Before attempting cleanup, equip yourself with the required personal protective equipment.[1]

  • Contain the Spill: Prevent the spilled material from entering drains or water courses.[1]

  • Cleanup Procedure:

    • For Dry Spills: Use dry cleanup methods such as sweeping or shoveling.[1][3] Avoid generating dust.[1][3] Consider using a vacuum with an explosion-proof motor.[1]

    • For Wet Spills: Absorb the liquid with an inert material, then vacuum or shovel the material into a container.[1]

  • Collect and Label Waste: Place all contaminated materials into a clean, dry, sealable, and appropriately labeled container for disposal.[1][3]

  • Decontaminate the Area: Wash the spill area thoroughly with large amounts of water.[1] Collect all wash water for proper disposal; do not allow it to enter drains.[3]

Waste Disposal Protocol:

Disposal of this compound must be treated as hazardous waste and handled in accordance with all local, state, and federal regulations.[3]

  • Containerize Waste: Place all this compound waste, including contaminated labware and spill cleanup materials, into a suitable, labeled container.[3]

  • Consult a Professional Service: Engage a licensed professional waste disposal service for the collection and disposal of this material.[2] Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.

  • Recycling and Reuse: While recycling is encouraged where possible, the properties of the material may change with use, making reuse inappropriate.[3] Consult the manufacturer for recycling options.[3]

  • Empty Containers: Empty containers may retain product residue and should be handled with care.[3] Puncture empty containers to prevent reuse and dispose of them as hazardous waste unless otherwise directed by your waste management provider.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generated cluster_1 Step 1: On-Site Handling & Segregation cluster_2 Step 2: Storage cluster_3 Step 3: Disposal cluster_4 End: Final Disposition start Waste Material (Expired Product, Spillage, Contaminated Labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate Segregate Waste into a Labeled, Sealed Container ppe->segregate storage Store in a Designated Hazardous Waste Accumulation Area segregate->storage contact_vendor Contact Licensed Hazardous Waste Vendor storage->contact_vendor manifest Prepare Waste Manifest (as required by regulation) contact_vendor->manifest collection Scheduled Collection by Vendor manifest->collection end Transportation to a Permitted Hazardous Waste Facility for Treatment/Disposal collection->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Disposal Plan for Handling 4-Methylcatechol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 4-Methylcatechol-d3, including detailed operational and disposal protocols to foster a secure laboratory environment.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₇H₅D₃O₂[1]
Molecular Weight 127.16 g/mol [1][2]
CAS Number 83719-41-9[1][3]
Appearance White or light brown solid[4]
Melting Point 62 - 69 °C (143.6 - 156.2 °F)[5]
Boiling Point 251 °C (483.8 °F)[5]
Flash Point 140 °C (284 °F)[5]
Solubility Soluble in water.[5] Also soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[6]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered a hazardous substance.[7] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][8] It is harmful if swallowed or in contact with skin.[9]

Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategoryRecommended EquipmentSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves provide good short-term protection.[10] Always inspect gloves before use.[10]
Eye Protection Safety goggles or glassesMust meet ANSI Z.87.1 standard.[10] Should have side shields.[11]
Skin and Body Protection Laboratory coatA Nomex® lab coat over cotton clothing is recommended.[10] Ensure it is buttoned and fits properly.[10]
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorRequired if exposure limits are exceeded or if irritation occurs.[9] Use in a well-ventilated area or fume hood is essential.[12][13]

Operational Protocol for Safe Handling

This step-by-step guide outlines the procedural workflow for the safe handling of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[14]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[9]

  • Inert Atmosphere: For hygroscopic deuterated compounds, handling under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent isotopic dilution from atmospheric moisture.[14]

Donning Personal Protective Equipment (PPE)
  • Before handling the compound, put on all required PPE as detailed in the table above.

Weighing and Solution Preparation
  • Weighing: If weighing the solid form, do so within the chemical fume hood. Use a dedicated spatula and weighing paper.

  • Dissolving: To prepare a stock solution, dissolve the solid this compound in an appropriate solvent of choice, purged with an inert gas.[6]

  • Solvent Choice: 4-Methylcatechol is soluble in ethanol, DMSO, and dimethylformamide.[6] For aqueous solutions, it is soluble in PBS (pH 7.2) at approximately 5 mg/ml, but these solutions are not recommended for storage for more than one day.[6]

Experimental Use
  • Perform all experimental procedures involving this compound within the chemical fume hood.

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[7][12]

  • Do not eat, drink, or smoke in the handling area.[12]

Post-Handling and Decontamination
  • Hand Washing: After handling, wash hands thoroughly with soap and water.[12]

  • Work Area Decontamination: Clean the work area and any contaminated equipment.

  • Clothing: Contaminated work clothes should be laundered separately before reuse.[12]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Hazardous Waste: Deuterated waste, including this compound, should be treated as hazardous chemical waste.[14]

  • Separate Containers: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.[15] Do not mix with other waste streams.[15] It is important to segregate different types of deuterated waste (e.g., chlorinated vs. non-chlorinated solvents) into separate, clearly labeled waste containers.[14]

Container Disposal
  • Empty Containers: Empty containers that held this compound may retain residual product.[7]

  • Triple Rinsing: Triple-rinse empty containers with an appropriate solvent.[14]

  • Rinsate Collection: The rinsate should be collected and disposed of as hazardous waste.[14]

  • Final Disposal: After triple-rinsing and defacing the original label, the container can be disposed of as regular laboratory waste.[14]

Institutional Guidelines
  • All waste disposal must adhere to institutional, local, and national regulations.[14]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[14]

Workflow and Logic Diagrams

To visually represent the handling and decision-making processes, the following diagrams have been created using the DOT language.

cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Check Fume Hood Check Fume Hood Verify Emergency Equipment Verify Emergency Equipment Check Fume Hood->Verify Emergency Equipment Proceed if functional Don PPE Don PPE Verify Emergency Equipment->Don PPE Proceed if accessible Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Dispose of Empty Containers Dispose of Empty Containers Segregate Waste->Dispose of Empty Containers Contact EHS Contact EHS Dispose of Empty Containers->Contact EHS Follow institutional protocol

Caption: Workflow for handling this compound.

Spill Spill Minor Spill Minor Spill Spill->Minor Spill Small & Contained Major Spill Major Spill Spill->Major Spill Large or Uncontained Absorb with inert material Absorb with inert material Minor Spill->Absorb with inert material Evacuate Area Evacuate Area Major Spill->Evacuate Area Place in labeled container Place in labeled container Absorb with inert material->Place in labeled container Decontaminate area Decontaminate area Place in labeled container->Decontaminate area Alert Emergency Services Alert Emergency Services Evacuate Area->Alert Emergency Services Follow EHS instructions Follow EHS instructions Alert Emergency Services->Follow EHS instructions

Caption: Spill response decision tree.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.